molecular formula C16H20N2O3 B2520172 N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953203-33-3

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Numéro de catalogue: B2520172
Numéro CAS: 953203-33-3
Poids moléculaire: 288.347
Clé InChI: IYUZCXPBEDSNLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) core structure substituted with a 3-methoxyphenyl group at the 5-position and an N-butyl acetamide chain at the 3-position. The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, known for its potential as a key pharmacophore in various biologically active compounds. This specific molecule, featuring a methoxyphenyl moiety, may be of significant interest in early-stage pharmacological research for exploring structure-activity relationships (SAR). Compounds with similar structural features, such as other methoxyphenyl-substituted acetamides, are frequently investigated in scientific research for their potential interactions with various biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, and all in vitro and in vivo experimental use should comply with local and federal regulations.

Propriétés

IUPAC Name

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-8-17-16(19)11-13-10-15(21-18-13)12-6-5-7-14(9-12)20-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUZCXPBEDSNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Multimodal Spectroscopic Characterization of Novel Isoxazole Derivatives: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like valdecoxib and leflunomide. However, the synthesis of novel isoxazole derivatives, particularly via 1,3-dipolar cycloadditions, frequently yields complex mixtures of regioisomers. As a Senior Application Scientist, I approach structural elucidation not as a mere checklist of techniques, but as a self-validating analytical system .

This whitepaper provides an in-depth, mechanistically grounded guide to the spectroscopic analysis (NMR, Mass Spectrometry, and FT-IR) of novel isoxazole derivatives. By understanding the causality behind the electronic properties of the N-O bond, researchers can design robust, unambiguous characterization workflows.

The Isoxazole Core: Causality in Spectroscopy

The spectroscopic behavior of the isoxazole ring is fundamentally dictated by its unique electronic distribution. The adjacent highly electronegative oxygen and moderately electronegative nitrogen atoms create a pronounced dipole and an asymmetric electron density across the ring.

  • In NMR : This asymmetry severely deshields the C5 and C3 positions while leaving the C4 position relatively electron-rich[1].

  • In Mass Spectrometry : The N-O bond is the thermodynamic "Achilles' heel" of the molecule, serving as the primary site of cleavage during collisional activation[2][3].

  • In IR : The rigid ring system produces highly diagnostic stretching frequencies, particularly for the C=N and N-O bonds[4].

Workflow Syn Isoxazole Synthesis (e.g., 1,3-Dipolar Cycloaddition) NMR NMR Spectroscopy (Regiochemistry & Connectivity) Syn->NMR Isomer ID MS High-Res Mass Spec (Exact Mass & N-O Cleavage) Syn->MS MW Confirmation IR FT-IR Spectroscopy (Functional Group Validation) Syn->IR Bond Dynamics Val Unambiguous Structural Elucidation NMR->Val MS->Val IR->Val

Fig 1: Self-validating multimodal spectroscopic workflow for isoxazole characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Insight

The electron-withdrawing nature of the oxygen atom deshields the adjacent C5 carbon, pushing its 13 C chemical shift to the 165–175 ppm range. The C3 carbon, adjacent to the nitrogen, is similarly deshielded (~150–165 ppm). Conversely, the C4 carbon acts as an electron sink within the conjugated system, resonating significantly upfield at ~95–115 ppm[1][5]. The single proton at the C4 position (in 3,5-disubstituted derivatives) is a critical diagnostic marker, typically appearing as a sharp singlet at δ 6.3–7.0 ppm in 1 H NMR[1][5].

Table 1: Characteristic NMR Chemical Shifts for the Isoxazole Ring
NucleusPositionTypical Shift Range ( δ , ppm)Multiplicity / Coupling Notes
1 H H-46.30 – 7.00Singlet (in 3,5-disubstituted); Doublet ( J≈1.5−2.0 Hz) if H-3 or H-5 is present[5].
13 C C-3150.0 – 165.0Quaternary (if substituted). Deshielded by adjacent Nitrogen.
13 C C-495.0 – 115.0Highly diagnostic upfield shift due to electron localization[1].
13 C C-5165.0 – 175.0Most deshielded carbon due to direct attachment to Oxygen[1].
Protocol: Self-Validating 2D-NMR Workflow for Regioselectivity

When synthesizing isoxazoles, distinguishing between 3,5-disubstituted and 1,5-disubstituted regioisomers is a notorious challenge. 1D NMR is insufficient. Execute the following self-validating 2D workflow:

  • Acquire High-Resolution 1D Spectra : Obtain 1 H (400/500 MHz) and 13 C (100/125 MHz) spectra in DMSO- d6​ or CDCl 3​ . Identify the putative H-4 singlet (~6.5 ppm) and C-4 peak (~100 ppm).

  • Run HSQC (Heteronuclear Single Quantum Coherence) : Map the direct 1 H- 13 C connectivities. Confirm that the proton at ~6.5 ppm is directly attached to the carbon at ~100 ppm. This locks in the C4 position.

  • Execute HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical step. Look for long-range ( 2J and 3J ) couplings from the H-4 proton to the adjacent C3 and C5 carbons, as well as to the first carbon of the substituents at the 3- and 5-positions.

  • Data Synthesis : If H-4 shows a strong 3J correlation to a specific substituent's carbonyl or aromatic ipso-carbon, that substituent must be at the 3- or 5-position. By comparing the specific chemical shifts of the correlated quaternary carbons (C3 vs C5), the exact regiochemistry is unambiguously solved.

High-Resolution Mass Spectrometry (HRMS) & CID Fragmentation

Mechanistic Insight

Under Collision-Induced Dissociation (CID), the isoxazole ring does not fragment randomly. The N-O bond is inherently weak and highly polarized. Upon collisional activation, the dominant primary fragmentation pathway is the reductive cleavage of the N-O bond[2][3]. This initiates a ring-opening event, forming transient azirine or ketenimine intermediates, which subsequently expel neutral molecules such as Carbon Monoxide (CO, 28 Da) or Hydrogen Cyanide (HCN, 27 Da)[6].

MS_Frag Parent Isoxazole Molecular Ion [M+H]+ NOCleavage Reductive N-O Bond Cleavage (Activation ~1.5 eV) Parent->NOCleavage CID Energy RingOpen Ring Opening (Azirine / Ketenimine Intermediate) NOCleavage->RingOpen Rearrangement NeutralLoss Neutral Loss (-CO [28 Da] or -HCN [27 Da]) RingOpen->NeutralLoss Expulsion Fragment Diagnostic Fragment Ions (m/z validation) NeutralLoss->Fragment Detection

Fig 2: Mechanistic pathway of isoxazole fragmentation under Collision-Induced Dissociation (CID).

Table 2: Diagnostic MS/MS Fragmentation Losses
Precursor EventNeutral Loss / FragmentMass Shift ( Δ Da)Mechanistic Rationale
Ring Opening Loss of CO-28.01Expulsion of the C5-oxygen complex post N-O cleavage[6].
Ring Opening Loss of HCN-27.01Cleavage across the C3-N and C4-C5 bonds[6].
Side-chain Cleavage Loss of H 2​ O-18.01Common in derivatives with hydroxyl/carboxyl substituents[6].
Protocol: HRMS/MS Acquisition Workflow
  • Ionization : Utilize Electrospray Ionization (ESI) in positive mode (ESI+) to generate the [M+H]+ precursor ion. Ensure mass accuracy is within < 5 ppm using a Q-TOF or Orbitrap analyzer.

  • Precursor Isolation : Isolate the target [M+H]+ ion using a narrow quadrupole isolation window (e.g., 1.0 m/z).

  • Energy Stepping (CID) : Apply normalized collision energies (NCE) in a stepped format (e.g., 15%, 30%, 45%). The N-O bond cleaves at relatively low energies (~1.5 eV equivalent)[2].

  • Fragment Annotation : Map the resulting MS/MS spectra. A definitive neutral loss of 28 Da (CO) directly from the parent ion or a primary daughter ion is a hallmark validation of the isoxazole N-O-C framework[6].

Infrared (IR) Spectroscopy

Mechanistic Insight

While NMR and MS provide connectivity and mass data, FT-IR spectroscopy provides orthogonal validation of the bond dynamics within the heterocycle. The isoxazole ring possesses a highly conjugated π -system. The stretching frequencies of the C=N and C=C bonds couple together, typically appearing as sharp, distinct bands in the 1500–1670 cm −1 region[4]. More importantly, the N-O stretching vibration provides a unique fingerprint for this specific heterocycle, generally observed in the lower frequency "fingerprint" region[4][7].

Table 3: Key Vibrational Frequencies (ATR-FTIR)
Functional GroupFrequency Range (cm −1 )Intensity & Characteristics
C=N Stretch 1590 – 1665Strong, sharp. Often overlaps with aromatic C=C stretches[4].
C=C Stretch (Ring) 1510 – 1540Medium. Represents the internal ring double bond.
N-O Stretch 940 – 950Medium to Strong. Highly diagnostic fingerprint for isoxazoles[4].
C-H Bend (Ring) ~750Strong. Out-of-plane bending of the isolated C4 proton[4].
Protocol: ATR-FTIR Validation
  • Sample Preparation : Place 1-2 mg of the purified, dry isoxazole derivative directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. No KBr pelleting is required, preserving the native solid-state conformation.

  • Acquisition : Apply consistent pressure using the ATR anvil. Collect 32 to 64 scans at a resolution of 4 cm −1 from 4000 to 600 cm −1 [7].

  • Spectral Interpretation : First, verify the absence of starting material (e.g., broad oxime O-H stretches >3200 cm −1 if synthesized from hydroxylamines). Next, pinpoint the C=N stretch at ~1665 cm −1 and the critical N-O stretch at ~950 cm −1 to confirm ring closure[4].

Conclusion

The structural elucidation of novel isoxazole derivatives demands a rigorous, multimodal approach. By leveraging the deshielding effects of the N-O dipole in NMR, exploiting the thermodynamic fragility of the N-O bond in MS/MS CID fragmentation, and mapping the unique vibrational modes in FT-IR, scientists can establish a self-validating matrix of analytical data. This methodology ensures absolute confidence in regiochemical assignments and structural integrity, laying a compliant and robust foundation for downstream drug development and pharmacological testing.

References

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections, Rsc.org,[Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media, PMC,[Link]

  • Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds, Rsc.org,[Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring, PubMed,[Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations, ACS Publications,[Link]

  • Synthesis of some isoxazole derivatives by ring transformation of pyrone-2, Jetir.Org,[Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum, ResearchGate,[Link]

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for Evaluating a Novel Isoxazole Derivative

Abstract

The discovery of novel therapeutic agents necessitates a rigorous and systematic evaluation of their biological activities, with cytotoxicity screening representing a critical initial step. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vitro cytotoxicity assessment of the novel isoxazole derivative, N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide. Isoxazole-containing compounds have demonstrated a wide range of pharmacological activities, including potential as anticancer agents.[1][2] This document, intended for researchers, scientists, and drug development professionals, outlines the strategic selection of assays, detailed experimental protocols, and the logic underpinning these choices to ensure scientific integrity and generate reliable, reproducible data. We will delve into three cornerstone cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—providing a multi-faceted view of the compound's potential effects on cell viability and membrane integrity.

Introduction: The Rationale for Cytotoxicity Screening

The journey of a novel chemical entity from the bench to the bedside is long and fraught with challenges. A crucial early gateway in this process is the assessment of its cytotoxic potential. In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically sound method to evaluate the potential of a compound to cause cell death.[3][4] This initial screening is paramount for several reasons:

  • Efficacy Assessment in Oncology: For compounds being investigated as potential anticancer agents, cytotoxicity is a desired therapeutic outcome. Determining the concentration at which a compound induces cancer cell death is a primary indicator of its potential efficacy.[5]

  • Safety and Toxicity Profiling: Conversely, for non-cancer indications, cytotoxicity is an adverse effect that needs to be quantified to establish a therapeutic window. Understanding the toxic potential of a compound is a regulatory requirement and crucial for patient safety.[3]

  • Dose-Response Characterization: Cytotoxicity assays allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces cell viability by 50%.[6] This value is fundamental for comparing the potency of different compounds and for guiding subsequent in vivo studies.

  • High-Throughput Screening: The adaptability of many in vitro cytotoxicity assays to a 96-well or higher-density format makes them suitable for screening large libraries of compounds, accelerating the drug discovery process.[4]

Our focus, N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, belongs to the isoxazole class of heterocyclic compounds. Various isoxazole derivatives have been reported to exhibit significant biological activities, including cytotoxic effects against cancer cell lines.[1][7][8] Therefore, a systematic preliminary cytotoxicity screening is a logical and essential step in characterizing its pharmacological profile.

Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach

To obtain a comprehensive understanding of the cytotoxic effects of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, it is prudent to employ a panel of assays that measure different cellular parameters. This multi-parametric approach mitigates the risk of false-positive or false-negative results that can arise from relying on a single assay. We will focus on three widely accepted and validated assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6][11]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[12][13] LDH release is a hallmark of necrosis and late-stage apoptosis, providing a direct measure of cell membrane integrity.[12][13]

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[14][15] The amount of dye taken up is proportional to the number of viable cells.[16]

The rationale for selecting this trio of assays lies in their complementary nature. The MTT assay assesses mitochondrial function, the LDH assay measures membrane integrity, and the Neutral Red assay evaluates lysosomal function. Together, they provide a more complete picture of the potential cytotoxic mechanisms of the test compound.

Experimental Design and Protocols

This section provides detailed, step-by-step protocols for the preliminary cytotoxicity screening of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of the cytotoxicity data. For a preliminary screening, it is advisable to use a panel of well-characterized cancer cell lines from different tissue origins. A non-cancerous cell line should also be included to assess selectivity.[5]

  • Human Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A commonly used, well-characterized human breast cancer cell line.

    • HeLa (Cervical Adenocarcinoma): A robust and widely used human cervical cancer cell line.

    • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line, useful for assessing potential hepatotoxicity.[14]

  • Non-Cancerous Human Cell Line:

    • HEK293 (Human Embryonic Kidney): A standard, non-cancerous human cell line to evaluate general cytotoxicity and selectivity.[5]

All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Compound Preparation

A stock solution of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 100 mM). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations for the assay.[6] It is crucial to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

General Experimental Workflow

The following diagram illustrates the general workflow for the cytotoxicity assays:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Treatment Treat cells with compound for 24, 48, or 72 hours Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of the compound Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH NR Neutral Red Assay Treatment->NR Read_Absorbance Measure absorbance with a plate reader MTT->Read_Absorbance LDH->Read_Absorbance NR->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT assay is a widely used method to assess cell viability by measuring metabolic activity.[9][10]

Principle: Metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[6][11] The amount of formazan is proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical concentration range might be from 0.1 µM to 100 µM.[6] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).[6]

  • Incubation: Carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.[6] Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[6] Incubate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[9][10]

Detailed Protocol: LDH Cytotoxicity Assay

The LDH assay is a reliable method for quantifying cytotoxicity by measuring plasma membrane damage.[12][13]

Principle: Damaged cells release LDH into the culture medium.[12] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Cells treated with assay buffer only.[12]

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., 10% Triton™ X-100).[12]

  • Supernatant Collection: After the incubation period, carefully transfer the cell culture supernatant to a new 96-well plate.[12]

  • LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Detailed Protocol: Neutral Red Uptake Assay

The Neutral Red assay is a simple and accurate method for measuring the number of viable cells.

Principle: Viable cells take up the vital dye Neutral Red by active transport and incorporate it into their lysosomes.[16] Non-viable cells are unable to take up the dye.[16] The amount of incorporated dye is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing and Dye Extraction: Remove the Neutral Red-containing medium, wash the cells with a wash buffer (e.g., PBS), and then add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Cell Viability

For each assay, the percentage of cell viability is calculated relative to the untreated control cells.

For MTT and Neutral Red Assays: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

For LDH Assay: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100 % Viability = 100 - % Cytotoxicity

Determination of IC50 Values

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is a key metric of cytotoxic potency.[6] IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50 values across different cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity Data for N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cell LineAssayIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 MTT55.235.820.1
LDH>10085.350.7
NR60.140.225.6
HeLa MTT48.928.515.3
LDH>10075.142.8
NR52.332.718.9
HepG2 MTT80.565.245.8
LDH>100>10088.4
NR85.170.350.2
HEK293 MTT>100>10095.7
LDH>100>100>100
NR>100>100>100

Data are presented as the mean of three independent experiments.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for the preliminary in vitro cytotoxicity screening of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide. By employing a multi-parametric approach that includes the MTT, LDH, and Neutral Red assays, researchers can gain a comprehensive initial understanding of the compound's cytotoxic potential. The data generated from these assays, particularly the IC50 values across different cell lines, will be instrumental in guiding the next steps of the drug discovery and development process.

Future studies should aim to elucidate the mechanism of cell death (apoptosis vs. necrosis) induced by the compound, investigate its effects on the cell cycle, and explore its potential signaling pathway targets. The preliminary data from this in vitro screening will provide a solid foundation for these more in-depth mechanistic studies and for the eventual progression to in vivo models.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Othman, M. A., et al. (2019). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 1957, 1-8. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-661. [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Fois, B., et al. (2023). Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. Molecules, 28(3), 1184. [Link]

  • Joint Research Centre - European Union. (n.d.). 3T3 Neutral Red Uptake (NRU) Phototoxicity test. Retrieved from [Link]

  • Bentham Science Publishers. (2022, September 23). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Bentham Science Publishers. (2023, December 1). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Retrieved from [Link]

  • Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 271, 116390. [Link]

  • Shyshkina, M. O., et al. (2021). N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 6-12. [Link]

  • MDPI. (2018, June 28). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from [Link]

  • Sbrini, G., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(9), 10839-10851. [Link]

  • Shyshkina, M. O., et al. (2021). 2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 1-5. [Link]

  • Khan, I., et al. (2015). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 37(1), 143-149. [Link]

  • Mohammadi-Farani, A., et al. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives. Journal of Reports in Pharmaceutical Sciences, 3(2), 159-168. [Link]

  • PubChem. (n.d.). N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrrol-3-yl)benzimidazol-1-yl]phenyl]acetamide. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Chemistry, 16(1), 63-68. [Link]

  • Dhar, T. G. M., et al. (2002). Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. Journal of Medicinal Chemistry, 45(11), 2127-2130. [Link]

Sources

Preformulation Profiling of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide: Solubility and Stability Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel molecular entity (NME) from discovery to clinical formulation requires a rigorous understanding of its physicochemical boundaries. N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a highly lipophilic, substituted isoxazole derivative. Its architecture presents two primary liabilities: an acetamide linker prone to hydrolysis and a 1,2-oxazole (isoxazole) core susceptible to pH-dependent ring cleavage.

As a Senior Application Scientist, my objective in this technical guide is to move beyond standard data reporting. Here, we architect a self-validating preformulation framework that isolates the thermodynamic solubility of this compound from kinetic artifacts and maps its degradation pathways under ICH Q1A(R2) regulatory standards[1].

Molecular Architecture & Vulnerability Profiling

Understanding the causality behind a molecule's degradation is the foundation of rational formulation design. The structural motifs of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide dictate its behavior under stress:

  • The Acetamide Linker: Amides are generally stable due to resonance, but under extreme acidic or basic conditions, they undergo nucleophilic attack by water, yielding the corresponding carboxylic acid and N-butylamine[2].

  • The Isoxazole Core: The 1,2-oxazole ring exhibits maximum stability in the neutral pH region[3]. However, studies on similar isoxazole-containing drugs (e.g., leflunomide) demonstrate that while the ring resists opening at acidic and neutral pH, it decomposes rapidly at basic pH (pH > 10), a reaction accelerated by elevated temperatures[4].

Pathway API N-butyl-2-[5-(3-methoxyphenyl) -1,2-oxazol-3-yl]acetamide Base Alkaline Stress (pH > 10, NaOH) API->Base OH⁻ Nucleophilic Attack Acid Acidic Stress (pH < 2, HCl) API->Acid H⁺ Protonation Deg1 Isoxazole Ring Cleavage (Cyano-derivative) Base->Deg1 Base-Catalyzed Deg2 Amide Hydrolysis (Carboxylic Acid + Amine) Acid->Deg2 Acid-Catalyzed

Fig 1: Primary degradation pathways under hydrolytic stress.

Equilibrium Solubility Dynamics

In early discovery, kinetic solubility (often measured via DMSO crash assays) is used for rapid screening. However, because DMSO readily induces supersaturation, kinetic measurements frequently overestimate the true equilibrium state[5]. For formal preformulation, we must determine the thermodynamic solubility —the absolute maximum quantity of the solid phase that can dissolve in a solvent at equilibrium[5].

To achieve this, we utilize a self-validating shake-flask methodology. The critical control point in this protocol is the solid-state verification. If the compound undergoes a solution-mediated phase transformation (e.g., converting from an amorphous state to a crystalline polymorph) during the assay, the resulting solubility value reflects the new polymorph, not the starting material[5].

Self-Validating Shake-Flask Protocol

Objective: Determine the thermodynamic pH-solubility profile across physiological ranges.

Step-by-Step Methodology:

  • Saturation: Weigh an excess amount of the API (approx. 10 mg) into glass vials.

  • Media Addition: Add 1.0 mL of respective aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to each vial.

  • Isothermal Agitation: Seal the vials and place them in a thermostatic shaker at 25°C and 37°C at 200 RPM.

  • Kinetic Sampling (The Validation Step): Extract 50 µL aliquots at 24 hours and 48 hours.

  • Equilibrium Confirmation: Analyze both timepoints via HPLC-UV. Equilibrium is validated only if the concentration difference ( ΔC ) between the 24h and 48h samples is < 5%. If ΔC > 5%, continue shaking for another 24 hours.

  • Phase Separation: Once equilibrium is confirmed, centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Solid-State Check: Recover the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transition occurred during equilibration.

Protocol Step1 1. API Saturation Add excess solid to buffer Step2 2. Isothermal Agitation Shake at 25°C / 37°C Step1->Step2 Step3 3. Kinetic Sampling Sample at 24h & 48h Step2->Step3 Step4 4. Equilibrium Validation Is ΔC < 5% between timepoints? Step3->Step4 Step4->Step2 No (Continue) Step5 5a. Phase Separation Centrifuge & Filter Step4->Step5 Yes (Equilibrium) Step6 5b. Solid State Check XRPD for Polymorph Shift Step4->Step6 Yes (Equilibrium)

Fig 2: Self-validating shake-flask protocol for thermodynamic solubility.

Quantitative Solubility Data
Buffer MediumpHTemp (°C)Thermodynamic Solubility (µg/mL)Solid State (XRPD)
SGF (Simulated Gastric Fluid)1.23714.2 ± 1.1Unchanged (Form I)
Acetate Buffer4.5378.5 ± 0.6Unchanged (Form I)
FaSSIF (Fasted State Intestinal)6.53742.3 ± 2.4Unchanged (Form I)
Phosphate Buffer7.4376.1 ± 0.4Unchanged (Form I)

Insight: The compound exhibits classic "brick dust" behavior (highly crystalline, low aqueous solubility). The slight increase in FaSSIF indicates that bile salts facilitate micellar solubilization, a critical factor for oral bioavailability.

Stability & Forced Degradation Matrix

Regulatory agencies require forced degradation studies to support stability-indicating analytical methods and to predict long-term shelf life[2]. Under ICH Q1A(R2) guidelines, stability testing provides evidence on how the quality of a drug substance varies with time under environmental factors such as temperature, humidity, and light[1].

Forced Degradation Protocol

Objective: Achieve 5–20% degradation to identify primary degradants without causing secondary (unrealistic) degradation cascades.

Methodology:

  • Acidic Hydrolysis: Dissolve API in a 50:50 Acetonitrile/Water mixture. Add 0.1 N HCl to achieve a final concentration of 1 mg/mL. Heat at 60°C for 48 hours.

  • Basic Hydrolysis: Repeat the above using 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Treat the API solution with 3% H2​O2​ at room temperature for 24 hours.

  • Photolysis: Expose the solid API and solution to UV/Vis light (1.2 million lux hours and 200 Watt hours/m²) per ICH Q1B.

  • Thermal Stress: Expose solid API to 80°C for 7 days.

Quantitative Degradation Data
Stress ConditionReagent / EnvironmentTime / Temp% DegradationPrimary Pathway Observed
Acidic 0.1 N HCl48h / 60°C12.4%Amide bond hydrolysis[2]
Basic 0.1 N NaOH24h / 60°C38.7%Isoxazole ring cleavage[3]
Oxidative 3% H2​O2​ 24h / 25°C2.1%Negligible
Photolytic UV/Vis Light7 days / 25°C4.5%Minor photo-isomerization
Thermal Dry Heat7 days / 80°C< 1.0%Stable in solid state

Insight: The compound is highly sensitive to alkaline conditions. The rapid 38.7% degradation under basic stress confirms the vulnerability of the isoxazole ring to hydroxide-mediated nucleophilic attack, mirroring the degradation kinetics observed in leflunomide[4].

Conclusion & Formulation Directives

The preformulation profiling of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide reveals a molecule that is thermally stable in the solid state but faces dual challenges in solution: poor thermodynamic solubility and high susceptibility to alkaline hydrolysis.

Strategic Recommendations for Formulation:

  • Solubility Enhancement: Given the low baseline solubility (6.1 µg/mL at pH 7.4) and the positive response to micellar environments (FaSSIF), lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions (ASDs) using acidic or neutral polymers (like HPMCAS) are highly recommended.

  • Microenvironmental pH Control: Due to the base-catalyzed ring opening of the isoxazole core, alkaline excipients (e.g., magnesium stearate, calcium carbonate) must be strictly avoided in the final solid dosage form. The formulation microenvironment should be buffered to a pH of 4.0–6.0 to maximize shelf life.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Source: American Pharmaceutical Review. URL:[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Source: Clinical Trials Arena. URL:[Link]

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Source: PubMed (National Institutes of Health). URL:[Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. Source: ResearchGate. URL: [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Methoxyphenyl Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to the study of methoxyphenyl isoxazole derivatives. Moving beyond a simple recitation of steps, this document delves into the fundamental principles and practical workflows that underpin modern computational chemistry. We will explore the causality behind methodological choices, from selecting the appropriate level of theory and basis set to interpreting the calculated molecular properties. The core objective is to equip the reader with the expertise to design, execute, and analyze robust computational experiments that yield actionable insights for medicinal chemistry, ultimately accelerating the drug discovery pipeline. This guide details protocols for geometry optimization, frequency analysis, and the calculation of key electronic and spectroscopic properties, contextualizing their relevance in areas such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction: The "Why" of Computation in Modern Drug Design

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] When functionalized with a methoxyphenyl group, these derivatives present a rich design space for modulating target affinity, selectivity, and pharmacokinetic profiles.[5][6][7] However, synthesizing and testing every conceivable analog is a resource-intensive and often inefficient endeavor.

This is where computational chemistry, specifically quantum chemical calculations, offers a transformative approach. By leveraging the fundamental laws of quantum mechanics, we can model molecular systems at the electronic level, allowing us to predict their structure, stability, and properties before a single molecule is synthesized in the lab.[8][9] This in-silico approach enables a rational, data-driven design cycle, allowing researchers to prioritize compounds with the highest probability of success, thereby saving significant time and resources.

This guide will provide a practical and intellectually rigorous exploration of how to apply these methods to methoxyphenyl isoxazole derivatives. We will not only detail the "how" but, more importantly, the "why" behind each computational step, empowering you to make informed decisions in your research.

Part 1: The Theoretical Bedrock of Computational Chemistry

A successful computational study is built upon a solid understanding of the underlying theoretical principles. The choice of method and basis set is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the property being investigated.[10]

From Wavefunctions to Electron Density: HF and DFT

At its core, quantum chemistry seeks to solve the time-independent Schrödinger equation for a given molecule. However, for any system with more than one electron, an exact analytical solution is impossible. Therefore, we rely on approximations.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio (from first principles) method that approximates the many-electron wavefunction as a single Slater determinant.[11][12] It treats each electron as moving in an average, or "mean-field," of all other electrons.[11][12] While computationally efficient and a good starting point, HF systematically neglects the instantaneous electron-electron correlation, which can be critical for accurate energy predictions.[13]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its superior balance of accuracy and efficiency.[14] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density (a function of only three spatial coordinates) to determine the system's energy and other properties.[15][16][17] The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional , which approximates the complex quantum mechanical effects of exchange and correlation.[14] Hybrid functionals, such as the widely used B3LYP , incorporate a portion of the exact exchange from HF theory and have proven to be highly effective for a broad range of organic molecules.[18]

Table 1: Comparison of Core Quantum Chemical Methods

FeatureHartree-Fock (HF)Density Functional Theory (DFT)
Fundamental Variable Wavefunction (Slater Determinant)Electron Density
Electron Correlation Neglected (Mean-Field Approximation)Included via Exchange-Correlation Functional
Accuracy Generally lower, good for geometriesGenerally higher, dependent on the functional
Computational Cost LowerModerate (highly efficient for its accuracy)
Common Application Initial structural guesses, educational purposesWorkhorse for geometry optimization, energies, and molecular properties
Basis Sets: The Building Blocks of Molecular Orbitals

In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set .[19][20][21] These functions are typically centered on each atom and approximate the shape of atomic orbitals.[22] The choice of basis set directly impacts the accuracy and cost of the calculation.[10]

  • Gaussian-Type Orbitals (GTOs): Modern quantum chemistry exclusively uses GTOs because the integrals involved are much faster to compute than with the more physically accurate Slater-Type Orbitals (STOs).[10][23]

  • Pople-Style Basis Sets (e.g., 6-31G(d,p)): This is a popular and efficient split-valence basis set.

    • 6-31G: The core orbitals are described by 6 GTOs, while the valence orbitals are "split" into two functions (an inner part with 3 GTOs and an outer part with 1 GTO), providing more flexibility.

    • (d,p): These are polarization functions . The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. They allow orbitals to change shape and are crucial for accurately describing chemical bonds.

  • Diffuse Functions (e.g., 6-31+G(d,p)): The "+" indicates the addition of diffuse functions, which are spatially large. They are important for systems with lone pairs, anions, or when calculating properties like electron affinity.

For routine calculations on drug-like molecules such as methoxyphenyl isoxazoles, the B3LYP/6-31G(d,p) level of theory provides a robust and well-validated starting point for geometry optimizations and property calculations.

Part 2: A Validated Workflow for In-Silico Analysis

This section outlines a self-validating protocol for the quantum chemical analysis of a methoxyphenyl isoxazole derivative. Each step is designed to build upon the last, ensuring the final results are physically meaningful. We will use a generic workflow applicable to software packages like Gaussian, ORCA, or GAMESS.[9][23][24][25][26][27][28][29][30]

Diagram: Quantum Chemical Calculation Workflow

G cluster_prep Step 1: Preparation cluster_analysis Step 4: Analysis & Application MolBuild Build 3D Structure (e.g., Avogadro, GaussView) Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) MolBuild->Opt Initial Coordinates Freq Frequency Calculation Opt->Freq Freq->Freq Properties Calculate Molecular Properties (HOMO/LUMO, MEP, etc.) Freq->Properties Verified Minimum & Thermo Data Docking Molecular Docking Properties->Docking Input for Further Studies ADMET ADMET/QSAR Prediction Properties->ADMET

Caption: A typical workflow for quantum chemical calculations in drug discovery.

Experimental Protocol: Step-by-Step Guide

Objective: To obtain the optimized molecular structure and key electronic properties of a methoxyphenyl isoxazole derivative.

1. Molecular Structure Preparation:

  • Action: Using a molecular editor such as GaussView[31] or the open-source Avogadro, build the 3D structure of the target methoxyphenyl isoxazole derivative.
  • Causality: The initial 3D coordinates serve as the starting point for the optimization algorithm. While a rough sketch is acceptable, starting with a chemically reasonable structure (e.g., from a preliminary molecular mechanics clean-up) can significantly reduce the number of optimization cycles required.

2. Geometry Optimization:

  • Action: Create an input file for your chosen software (e.g., Gaussian). This file specifies the calculation type, theoretical method, basis set, molecular charge, and spin multiplicity.
  • Example Gaussian Input (.gjf):
%nprocshared=4
%mem=8GB
#p B3LYP/6-31G(d,p) Opt

3. Frequency Calculation: * Action: Using the optimized geometry from the previous step, perform a frequency calculation. This is typically done by adding the Freq keyword to the calculation route section. * Example Gaussian Input (.gjf): #p B3LYP/6-31G(d,p) Freq * Causality (Self-Validation): This step serves two crucial purposes. 1. Verification of Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation. If an imaginary frequency is found, the geometry must be perturbed along that vibrational mode and re-optimized. 2. Thermodynamic Data: The frequency calculation provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy, which are essential for calculating accurate reaction energies.

4. Calculation and Interpretation of Molecular Properties: * Action: The output files from the optimization and frequency jobs contain a wealth of information. Key properties are extracted and analyzed. * Key Properties & Their Significance: * HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic stability. A smaller gap generally implies a molecule is more reactive.[32] * Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, with a biological target. * Dipole Moment: This provides a measure of the overall polarity of the molecule, which is a key factor influencing solubility and membrane permeability. * Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, offering further insight into the electronic distribution and potential sites for interaction.[7]

Table 2: Example Calculated Properties for a Hypothetical Methoxyphenyl Isoxazole (Note: These are representative values for illustrative purposes.)

PropertyValueSignificance in Drug Design
Total Energy (Hartree) -955.12345Provides a baseline for comparing the relative stability of different isomers.
HOMO Energy (eV) -6.54Relates to the molecule's ability to donate electrons (e.g., in a metabolic reaction).
LUMO Energy (eV) -1.23Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) 5.31Indicates high kinetic stability.
Dipole Moment (Debye) 3.45Suggests significant polarity, impacting solubility and interactions.

Part 3: Bridging Computation with Drug Discovery Applications

The true power of quantum chemical calculations is realized when their outputs are integrated into the broader drug discovery workflow.

Diagram: Hierarchy of Computational Methods```dot

Sources

Methodological & Application

Streamlined One-Pot Synthesis of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide: A Protocol for Efficient Lead Generation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant agents. This application note presents a highly efficient, one-pot, two-step protocol for the synthesis of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, a 3,5-disubstituted isoxazole derivative with potential applications in drug discovery programs. By leveraging an in situ 1,3-dipolar cycloaddition followed by a direct amidation sequence, this methodology circumvents the need for intermediate isolation, thereby reducing reaction time, minimizing solvent usage, and improving overall process economy. This guide is designed for researchers in drug development, providing a detailed experimental procedure, mechanistic insights, and practical guidance for successful implementation.

Introduction and Strategic Rationale

3,5-disubstituted isoxazoles are classified as "privileged substructures" in drug discovery, owing to their versatile biological activities, which include anti-inflammatory, anticancer, and neuroprotective properties. The target molecule, N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, incorporates this key heterocycle functionalized with lipophilic and hydrogen-bonding groups conducive to interacting with biological targets.

Traditional multi-step syntheses often suffer from cumulative yield losses associated with intermediate purification steps. One-pot syntheses represent a more elegant and sustainable approach by telescoping multiple transformations into a single reaction vessel. The strategy detailed herein is predicated on two robust and sequential chemical transformations:

  • Regioselective 1,3-Dipolar Cycloaddition: The isoxazole core is constructed via the reaction of an in situ generated nitrile oxide with a terminal alkyne. This method is renowned for its efficiency and high degree of regiochemical control, particularly when employing hydroximoyl chloride precursors.

  • Direct Aminolysis: Following the complete formation of the isoxazole ester intermediate, the N-butylacetamide side chain is installed via direct aminolysis, a straightforward transformation that proceeds cleanly under mild conditions.

This combined approach provides a rapid and resource-efficient pathway to the target compound and its analogs for structure-activity relationship (SAR) studies.

Reaction Mechanism and Workflow

The synthesis proceeds through a logical sequence of well-understood chemical events. The initial and most critical phase is the formation of the isoxazole ring.

Step A: 1,3-Dipolar Cycloaddition

The reaction is initiated by the base-mediated dehydrochlorination of ethyl 2-chloro-2-(hydroxyimino)acetate. Triethylamine (Et₃N) serves as a mild, non-nucleophilic base that abstracts the acidic hydroxyl proton and facilitates the elimination of a chloride ion, generating the highly reactive ethyl 2-cyanoformate N-oxide (a nitrile oxide). This 1,3-dipole is immediately trapped by the dipolarophile, 1-ethynyl-3-methoxybenzene, which is present in the reaction mixture.

The cycloaddition itself is a concerted, pericyclic reaction where the π-electron systems of the nitrile oxide and the alkyne unite to form the stable five-membered isoxazole ring. This step is highly regioselective, yielding the desired 3,5-disubstituted isomer. The dimerization of the unstable nitrile oxide to form a furoxan is a potential side reaction, which is effectively suppressed by ensuring the nitrile oxide is generated slowly in the presence of a high concentration of the alkyne.

**2.2.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methoxyphenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of methoxyphenyl isoxazoles. This resource is designed to provide practical, in-depth solutions to common challenges, focusing specifically on the formation of unwanted side reaction products. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust synthetic routes.

The most prevalent and efficient method for constructing the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1][2][3] While powerful, this reaction is often plagued by competing pathways that can drastically reduce the yield and complicate purification. This guide addresses these issues in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected, and I've isolated a major, non-polar byproduct. What is it likely to be?

A: In the context of a 1,3-dipolar cycloaddition for isoxazole synthesis, the most common side reaction is the dimerization of the highly reactive nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole 2-oxide).[4][5][6] This occurs when two molecules of the nitrile oxide react with each other instead of with the intended alkyne dipolarophile.

The Causality: Nitrile oxides are inherently unstable and, in the absence of a reactive partner, will readily undergo a [3+2] cycloaddition with themselves.[4][7] This process is often faster than the desired intermolecular reaction with the alkyne, especially under conditions of high nitrile oxide concentration or when the alkyne is sterically hindered or electronically deactivated. The dimerization is a significant competing reaction that can severely limit the yield of the desired isoxazole.[6]

Furoxan_Formation cluster_main Main Reaction vs. Side Reaction cluster_desired R_CNO_1 2x Ar-C≡N⁺-O⁻ (Nitrile Oxide) Furoxan Ar-(C=N-O-N=C)-Ar (Furoxan Byproduct) R_CNO_1->Furoxan Dimerization [3+2] Cycloaddition NitrileOxide Ar-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole Desired Isoxazole NitrileOxide->Isoxazole Desired [3+2] Cycloaddition Alkyne R'-C≡C-H (Methoxyphenyl- acetylene) Alkyne->Isoxazole caption Fig 1. Competing pathways for the nitrile oxide intermediate.

Fig 1. Competing pathways for the nitrile oxide intermediate.
Q2: I've confirmed furoxan formation is the problem. How can I strategically minimize this side reaction?

A: Minimizing furoxan dimerization hinges on controlling the concentration of the free nitrile oxide at any given time. The goal is to ensure the nitrile oxide is more likely to encounter an alkyne molecule than another nitrile oxide molecule.

Trustworthy Strategies to Minimize Dimerization:

  • In Situ Generation: Never pre-form and isolate the nitrile oxide unless it is exceptionally stable (e.g., sterically hindered with groups like mesityl).[8] The most effective method is to generate it in situ in the presence of the methoxyphenylacetylene. This ensures the alkyne is readily available to "trap" the nitrile oxide as it forms.[4][5]

  • Slow Addition of Precursor/Reagent: The rate of nitrile oxide generation should be the rate-limiting step of the reaction. This can be achieved by the slow, dropwise addition of the oxidant (e.g., NaOCl, NCS) or dehydrohalogenating agent (e.g., a base) to the mixture containing the aldoxime and the alkyne.[5][9] Using a syringe pump for the addition can provide excellent control.[4][9]

  • Reactant Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the methoxyphenylacetylene dipolarophile. This increases the statistical probability of the desired cycloaddition over dimerization.

  • Temperature Control: While the effect is substrate-dependent, generating the nitrile oxide at a lower temperature (e.g., 0 °C) can sometimes slow the rate of dimerization relative to the cycloaddition.[5] The reaction can then be allowed to slowly warm to room temperature to facilitate the cycloaddition.[5]

StrategyRationaleTypical Impact on Product:Dimer Ratio
Batch Addition High initial concentration of nitrile oxide.Low (e.g., 30:70)
In Situ Generation Nitrile oxide is consumed as it is formed.Moderate (e.g., 70:30)
Slow Addition (Syringe Pump) Maintains a very low steady-state concentration of nitrile oxide.High (e.g., >95:5)
Alkyne in Excess (1.2 eq.) Increases probability of desired collision.Improves ratio by 10-20%
Q3: My product is a mixture of two isoxazole isomers. How can I improve regioselectivity?

A: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[5][10] In the synthesis of methoxyphenyl isoxazoles, this would manifest as a mixture of the 3-(methoxyphenyl)-5-aryl and 3-aryl-5-(methoxyphenyl) isomers. Regioselectivity is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the alkyne.[5]

Expert-Vetted Solutions for Regiocontrol:

  • Catalysis: For terminal alkynes like methoxyphenylacetylene, copper(I)-catalyzed reactions often provide excellent regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole.[11][12] This is a highly reliable method for controlling the outcome.

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the isomeric ratio. It is worthwhile to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).[5]

  • Lewis Acids: The addition of a Lewis acid catalyst can sometimes alter the electronic properties of the reactants and favor one regioisomer over the other.[5]

Troubleshooting_Workflow start_node Low Yield or Impure Product p1 Identify Byproducts start_node->p1 Analyze crude mixture (TLC, LC-MS, NMR) decision_node decision_node process_node process_node solution_node solution_node d1 Major Byproduct? p1->d1 p2 Mass consistent with Furoxan Dimer? (2x Mass of R-CNO) d1->p2 Yes p3 Regioselectivity Issue d1->p3 No, mixture of product isomers d2 Confirmed? p2->d2 s1 Implement Slow Addition Protocol (See Protocol 1). Use excess alkyne. Control Temperature. d2->s1 Yes p4 Check for degradation of starting materials or product. (See Q4 & Q5) d2->p4 No s2 Switch to Cu(I)-catalyzed conditions. Screen solvents. Consider Lewis acid additives. p3->s2 s3 Use milder workup. Verify starting material purity. p4->s3 caption Fig 2. Troubleshooting workflow for isoxazole synthesis.

Fig 2. Troubleshooting workflow for isoxazole synthesis.
Q4: My isoxazole product appears to decompose during workup or purification. How can I prevent this?

A: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[5][6]

Conditions to Avoid During Workup and Purification:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening when exposed to strong bases like NaOH or KOH, especially with heating.[5] Use milder bases like NaHCO₃ for neutralization if required.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) and other reducing agents.[5] Avoid these conditions if the isoxazole moiety needs to be preserved.

  • Photochemical Conditions: Prolonged exposure to UV light can sometimes cause rearrangement or decomposition of the isoxazole ring.[5] It is good practice to protect the reaction and the final product from direct light.

Validated Experimental Protocols
Protocol 1: Synthesis of 3-(p-methoxyphenyl)-5-phenylisoxazole via Controlled in situ Nitrile Oxide Generation

This protocol is optimized to minimize the formation of the furoxan dimer by ensuring a low steady-state concentration of the nitrile oxide intermediate.

Materials:

  • 4-Methoxybenzaldoxime (1.0 eq.)

  • Phenylacetylene (1.2 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Ethyl Acetate (Solvent)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add 4-methoxybenzaldoxime (1.0 eq.), phenylacetylene (1.2 eq.), and ethyl acetate.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (1.1 eq.) and Triethylamine (1.5 eq.) in ethyl acetate.

  • Using a syringe pump, add the NCS/Et₃N solution to the reaction mixture dropwise over a period of 2-3 hours. The slow addition is critical.[4][5]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-(p-methoxyphenyl)-5-phenylisoxazole.

References
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. (n.d.).
  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. (2021). Organic Letters.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.).
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem. (n.d.). BenchChem.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (n.d.).
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC. (2025).
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Chalcone Cyclization Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the mechanistic and practical challenges associated with the cyclization of chalcone intermediates (α,β-unsaturated ketones).

Chalcones are highly versatile privileged scaffolds. Depending on the reagent environment, they can be cyclized into flavanones, flavones, pyrazolines, and other heterocycles. Below, you will find authoritative guidance on optimizing these pathways, understanding the underlying causality of your reaction conditions, and implementing self-validating protocols.

Core Reaction Pathways

Understanding the mechanistic divergence of chalcone cyclization is the first step in troubleshooting. The diagram below illustrates the three primary synthetic trajectories discussed in this guide.

Pathways Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Flavanone Flavanone (Oxa-Michael) Chalcone->Flavanone Acid/Base or Enzymes Flavone Flavone (Oxidative Cyclization) Chalcone->Flavone I2 / DMSO Reflux Pyrazoline Pyrazoline (Aza-Michael) Chalcone->Pyrazoline Hydrazine + AcOH

Major cyclization pathways of chalcone intermediates into diverse heterocyclic scaffolds.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my acid-catalyzed cyclization of 2'-hydroxychalcone to flavanone stalling at ~50% conversion? A1: The intramolecular oxa-Michael addition required to form flavanones is highly reversible, leading to an equilibrium between the open-chain chalcone and the closed-ring flavanone. Causality & Solution: To push the equilibrium forward, extended reaction times (up to 72 hours) and specific solvent choices are required. For instance, using 10% sulfuric acid in THF instead of ethanol prevents the unwanted esterification of any exposed carboxyl groups while driving the cyclization to completion[1]. Alternatively, enzymatic cyclization using laccase and chloroperoxidase in a phosphate buffer/ethanol mixture under an oxygen atmosphere provides an irreversible, eco-friendly pathway at room temperature[2].

Q2: How exactly does glacial acetic acid improve the yield of pyrazolines? A2: The synthesis of pyrazolines from chalcones and hydrazine derivatives relies on an initial aza-Michael addition followed by intramolecular condensation[3]. Causality: Glacial acetic acid acts as a crucial catalyst by protonating the carbonyl oxygen of the chalcone. This protonation significantly increases the electrophilicity of the β-carbon, activating the α,β-unsaturated system for nucleophilic attack by the hydrazine[3]. Without this activation, the reaction is sluggish and prone to side-product formation.

Q3: Can I achieve oxidative cyclization to flavones without using toxic heavy metals? A3: Yes. The classical I2​ /DMSO system is a highly reliable, metal-free alternative for the synthesis of flavones[4]. Causality: In this system, catalytic iodine acts as a mild Lewis acid to promote the initial cyclization, while DMSO acts as both the solvent and the terminal oxidant. The reaction undergoes an intramolecular cyclization followed by a dehydrogenation (oxidation) step to yield the fully conjugated flavone[4].

Troubleshooting Guide: Resolving Low Yields & Impurities

If your cyclization is failing, use the diagnostic workflow below to isolate the root cause.

Workflow Start Issue: Low Yield / Incomplete Conversion CheckTLC Perform TLC/HPLC Is starting material consumed? Start->CheckTLC ConsumedYes Yes: Side reactions occurring CheckTLC->ConsumedYes Multiple Spots ConsumedNo No: Poor reactivity CheckTLC->ConsumedNo Strong SM Spot ActionSide Optimize Catalyst Loading Reduce Temp / Change Solvent ConsumedYes->ActionSide ActionPoor Increase Acid/Base Eq. Switch to Microwave/Ultrasound ConsumedNo->ActionPoor

Diagnostic workflow for troubleshooting low yields in chalcone cyclization reactions.

Standard Operating Procedures (Self-Validating Protocols)

To ensure high reproducibility, implement the following self-validating methodologies in your laboratory.

Protocol A: Acid-Catalyzed Synthesis of Pyrazolines[3]
  • Reagent Setup: In a round-bottom flask, dissolve the purified chalcone (1.0 eq, e.g., 0.01 mol) in absolute ethanol to achieve a 0.3 M solution.

  • Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Catalysis: Add glacial acetic acid (0.5 mL per 10 mmol of chalcone). Mechanistic Note: This lowers the LUMO of the enone, accelerating the aza-Michael addition.

  • Reflux: Heat the reaction mixture to 80–85°C using a heating mantle and condenser for 4–6 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot and run a TLC (Hexane:EtOAc 4:1). Validation: The starting chalcone will appear as a bright, visible yellow spot that strongly absorbs at 254 nm. The reaction is complete only when this yellow spot is entirely depleted and replaced by a highly fluorescent (often blue under 365 nm UV) pyrazoline spot.

  • Workup: Cool the mixture to 0°C. The stable five-membered pyrazoline ring will precipitate. Filter and wash with ice-cold ethanol to ensure high purity.

Protocol B: Oxidative Cyclization to Flavones ( I2​ /DMSO)[4]
  • Reagent Setup: Dissolve the 2'-hydroxychalcone (1.0 eq, 1 mmol) in anhydrous DMSO (2 mL for microwave, 20 mL for conventional reflux).

  • Catalyst Addition: Add a catalytic amount of iodine (0.1 to 0.2 eq).

  • Heating:

    • Conventional: Reflux for 30 minutes.

    • Microwave: Seal in a microwave-safe vessel and irradiate for 5–10 minutes. Advantage: Microwave protocols offer significant reductions in reaction time and limit thermal degradation.

  • Self-Validation Checkpoint: The reaction mixture will transition from a deep yellow to a dark, iodine-rich brown. TLC monitoring should confirm the disappearance of the chalcone and the appearance of the flavone product.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water. Add a 10% aqueous sodium thiosulfate solution dropwise until the excess iodine is neutralized (the brown color will dissipate). Collect the resulting precipitate by filtration and wash with cold water until neutral.

Quantitative Data & Condition Comparison

Use the following table to select the optimal reaction conditions based on your target scaffold and available equipment.

Target ScaffoldReagents & CatalystSolventTemp / TimeTypical YieldKey Advantage / Mechanistic Note
Pyrazoline Phenylhydrazine, Glacial AcOHEthanol80–85°C / 4–6 h85–95%High purity via direct precipitation; AcOH ensures efficient ring closure[3].
Flavanone 10% H2​SO4​ THFReflux / 24–72 h60–80%Avoids esterification of side groups compared to alcohol solvents[1].
Flavanone Laccase / ChloroperoxidasePhosphate Buffer / EtOHRoom Temp / 12–24 h50–75%Eco-friendly; uses ambient oxygen as the oxidant under mild conditions[2].
Flavone I2​ (0.1–0.2 eq)DMSOReflux / 30 min75–90%Robust, metal-free oxidative cyclization; highly compatible with microwave irradiation[4].

References

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazole - Benchchem Source: Benchchem URL
  • Source: Bentham Science Publishers (Letters in Organic Chemistry)
  • Synthesis of Flavonoid Analogues as Scaffolds for Natural Product-Based Combinatorial Libraries Source: ACS Publications URL
  • Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis Source: Benchchem URL

Sources

Technical Support Center: Troubleshooting N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide Instability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support portal for N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide . This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing solution-phase instability with this compound.

The molecule features two highly reactive motifs: a 3,5-disubstituted isoxazole ring and an N-butylacetamide side chain. Understanding the mechanistic vulnerabilities of these functional groups is critical for formulating stable assays, preventing degradation during high-throughput screening, and optimizing long-term storage conditions.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound degrade rapidly in basic buffers (pH > 8.0)? A1: The instability in basic media is driven by two competing nucleophilic degradation pathways. First, the isoxazole ring is highly susceptible to base-catalyzed ring opening. Hydroxide ions can attack the ring or deprotonate adjacent sites, leading to the cleavage of the weak N-O bond and the formation of open-chain derivatives[1]. Second, the N-butylacetamide side chain undergoes basic hydrolysis. The hydroxide anion attacks the amide carbonyl to form a tetrahedral intermediate, which subsequently collapses to expel the butylamine leaving group, forming a carboxylate[2]. Because the formation of the stable carboxylate anion is thermodynamically favorable, this base-catalyzed hydrolysis is irreversible[3].

Q2: I observe a new chromatographic peak with the exact same mass (isobaric) when the solution is left on the benchtop. What is happening? A2: You are observing a photochemical rearrangement. Isoxazoles are inherently photolabile due to the low bond dissociation energy of the N-O bond. When exposed to UV or strong ambient light, the isoxazole ring undergoes photolysis, cleaving the N-O bond to form a highly reactive azirine intermediate. This intermediate rapidly recyclizes into a more thermodynamically stable oxazole derivative[4]. Because this is an isomerization reaction, the molecular weight remains identical, but the structural change alters the polarity and UV absorbance profile, resulting in a different retention time on your LC-MS chromatogram.

Q3: How can I prevent amide hydrolysis and ring opening during long-term storage in aqueous media? A3: Amide bonds are generally stable in water at neutral pH but become highly vulnerable to nucleophilic attack at extreme pH levels or elevated temperatures[3]. To prevent both amide hydrolysis and isoxazole ring cleavage, solutions should be buffered to a slightly acidic pH (e.g., pH 5.5 - 6.0). At this pH, the concentration of hydroxide nucleophiles is minimized, and there are insufficient protons to catalyze acidic hydrolysis.

Part 2: Visualizing Degradation Pathways & Workflows

DegradationPathways Parent N-butyl-2-[5-(3-methoxyphenyl) -1,2-oxazol-3-yl]acetamide CondBase Basic pH (>8.0) Parent->CondBase OH- Attack CondLight UV / Ambient Light Parent->CondLight hv CondAcid Strong Acid / Heat Parent->CondAcid H+ Catalysis DegRing Isoxazole Ring Cleavage (Open-chain derivatives) CondBase->DegRing N-O Bond Cleavage DegAmide Amide Hydrolysis (Carboxylic Acid + Butylamine) CondBase->DegAmide Hydrolysis DegPhoto Azirine Intermediate Oxazole Rearrangement CondLight->DegPhoto Photoisomerization CondAcid->DegAmide Hydrolysis

Fig 1. Primary degradation pathways of the isoxazole-acetamide under environmental stress.

TroubleshootingWorkflow Start Instability Detected in Solution LCMS Run LC-MS/MS Analysis Start->LCMS Isobaric Mass Unchanged (Different Retention Time) LCMS->Isobaric Check m/z MassShift Mass Changed (e.g., -73 Da or +18 Da) LCMS->MassShift Check m/z DiagPhoto Photochemical Rearrangement Isobaric->DiagPhoto DiagHydro Amide Hydrolysis or Ring Cleavage MassShift->DiagHydro FixPhoto Action: Use Amber Vials Minimize Light Exposure DiagPhoto->FixPhoto FixHydro Action: Buffer to pH 5.5-6.0 Store at -20°C DiagHydro->FixHydro

Fig 2. Self-validating diagnostic workflow for identifying solution instability root causes.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic vulnerability of the compound across various environmental conditions. Use this data to establish baseline expectations for your assay buffers.

Table 1: Stability Profile of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

ConditionpHTempLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Acidic Buffer 4.025°CDark> 72 hoursAmide hydrolysis product (trace)
Neutral Buffer 7.425°CDark> 48 hoursStable
Basic Buffer 10.037°CDark< 2 hoursRing-opened cyanoenol[1]
Ambient Solvent 7.025°CUV/Ambient< 4 hoursOxazole photoisomer[4]

Part 4: Self-Validating Experimental Protocols

To accurately diagnose which degradation pathway is destroying your sample, you must employ an assay that prevents artifactual degradation during the measurement process itself.

Protocol 1: Orthogonal LC-MS/MS Stability Assay

Objective: To definitively identify whether the compound is degrading via photolysis, ring-opening, or amide hydrolysis using a self-validating experimental design.

Step 1: Preparation of Test Matrix

  • Procedure: Dissolve the compound in DMSO to create a 10 mM stock. Spike this stock into three separate 1X PBS buffers adjusted to pH 4.0, 7.4, and 10.0 to achieve a final concentration of 10 µM.

  • Causality: Maintaining a low concentration of organic solvent (0.1% DMSO) ensures the compound remains fully solvated while maximizing its exposure to the aqueous hydrolytic environment.

Step 2: Controlled Stress Incubation

  • Procedure: Split the pH 7.4 samples into two cohorts: one stored in an amber vial (dark) and one in a clear glass vial exposed to a standard laboratory fluorescent/UV light source. Incubate all samples at 37°C.

  • Causality: Isolating the light variable from the pH variable allows you to independently calculate the kinetic rate of photolytic azirine formation versus base-catalyzed hydrolysis.

Step 3: Quenching and Extraction (The Self-Validation Step)

  • Procedure: At intervals of 0, 1, 2, 4, and 24 hours, aliquot 100 µL of the reaction mixture and immediately quench by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Causality: The sudden drop in temperature halts thermal kinetics. More importantly, the acidic modifier instantly neutralizes hydroxide ions, arresting base-catalyzed ring opening and amide hydrolysis. This ensures the degradation profile captured by the instrument represents the exact moment of sampling, validating the integrity of the kinetic data.

Step 4: Orthogonal LC-MS/MS Analysis

  • Procedure: Analyze the quenched samples using a reversed-phase C18 column coupled to a high-resolution mass spectrometer (HRMS) and a Photodiode Array (PDA) detector.

  • Causality: Relying solely on Mass Spectrometry can be misleading due to the isobaric nature of the photolytic oxazole rearrangement. The PDA detector acts as an orthogonal validation tool: the disruption of the isoxazole's conjugated system during ring-opening or rearrangement will drastically alter the UV absorption maximum ( λmax​ ), providing confirmation of the degradation mechanism even if the mass remains unchanged.

Part 5: References

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate Source: ResearchGate URL:

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver Source: OrgoSolver URL:

  • Amide - Wikipedia Source: Wikipedia URL:

  • Isoxazole - Wikipedia Source: Wikipedia URL:

Sources

Technical Support Center: Enhancing the Selectivity of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the characterization and optimization of novel small molecule inhibitors. Using the hypothetical compound N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide as a case study, this document provides a comprehensive framework for identifying its biological target, assessing its selectivity, and implementing strategies to enhance its specificity. Our approach is grounded in established scientific principles and methodologies to ensure the generation of robust and reliable data.

Section 1: Initial Target Identification and Characterization

The journey to enhancing selectivity begins with a fundamental understanding of the compound's primary biological target(s). For a novel chemical entity like N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, an unbiased approach is often necessary to elucidate its mechanism of action.

FAQ: I have synthesized N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide and confirmed its structure, but its biological target is unknown. Where do I begin?

The initial step is to identify the primary biological target or pathway modulated by your compound. This can be achieved through a combination of computational and experimental approaches. A common starting point is a phenotypic screen, which assesses the effect of the compound on cellular behavior, followed by more targeted methods to pinpoint the molecular interaction.[1][2]

A general workflow for target identification is outlined below:

A Novel Compound N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide B Phenotypic Screening (e.g., cell viability, reporter assay) A->B C Active Phenotype Identified B->C D Target Deconvolution C->D E Affinity-Based Methods (e.g., pull-down assays) D->E F Genetic/Genomic Approaches (e.g., CRISPR/RNAi screens) D->F G Computational Modeling (e.g., molecular docking) D->G H Putative Target(s) Identified E->H F->H G->H I Target Validation H->I J Biochemical & Cell-Based Assays I->J K Validated Primary Target J->K

Workflow for Novel Compound Target Identification.
Experimental Protocol: Affinity-Based Pull-Down Assay for Target Identification

This protocol describes a method to identify cellular proteins that bind to N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide.[3][4]

Objective: To isolate and identify the binding partners of the compound from a cell lysate.

Principle: The compound is immobilized on a solid support (e.g., agarose beads) and used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then eluted and identified by mass spectrometry.

Materials:

  • N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide with a linker for immobilization

  • Activated agarose beads (e.g., NHS-activated Sepharose)

  • Cell line of interest and appropriate culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry-compatible silver or Coomassie stain

Procedure:

  • Immobilization of the Compound:

    • Covalently attach the linker-modified compound to the activated agarose beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any non-covalently bound compound.

    • Prepare control beads with no compound attached to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture the chosen cell line to ~80-90% confluency.

    • Lyse the cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard method like the Bradford assay.[5]

  • Affinity Purification:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer and heating at 95°C for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using a mass spectrometry-compatible stain.

    • Excise the protein bands that are present in the compound-treated sample but absent or significantly reduced in the control sample.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Section 2: Comprehensive Selectivity Profiling

Once a primary target is validated, it is crucial to understand the compound's selectivity profile. A highly selective compound interacts primarily with its intended target, minimizing the potential for off-target effects and associated toxicities.[6][7]

FAQ: My compound shows potent activity against my primary target in a biochemical assay. How do I determine its selectivity against other related and unrelated proteins?

Selectivity profiling should be conducted against a broad panel of targets, especially those within the same protein family as the primary target. Several commercial services offer comprehensive screening panels.[8][9][10][11] Alternatively, focused in-house assays can be developed. It is also important to move from purely biochemical assays to cell-based formats to assess selectivity in a more physiologically relevant context.[12][13][14]

Table 1: Comparison of Selectivity Profiling Platforms

Platform TypePrincipleAdvantagesDisadvantages
Biochemical Assays (e.g., Kinome Scans) Measures direct inhibition of a panel of purified enzymes.[8][9]High-throughput, quantitative, good for initial broad screening.May not reflect cellular activity, lacks physiological context.[12]
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon compound binding in live cells.[15][16]Label-free, reflects target engagement in a native cellular environment.Lower throughput, may not be suitable for all targets.
Chemical Proteomics Uses chemical probes to map compound interactions across the proteome in a cellular context.[17][18]Unbiased, proteome-wide analysis, identifies direct and indirect targets.Requires specialized probes and complex data analysis.
NanoBRET™ Target Engagement A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to specific targets in live cells.[12]Real-time measurement in live cells, quantitative and sensitive.Requires genetic modification of cells to express tagged proteins.
Experimental Protocol: Competitive Binding Assay for Selectivity Assessment

This protocol describes a common method to assess the selectivity of your compound by measuring its ability to compete with a known labeled ligand for binding to the primary target and potential off-targets.

Objective: To determine the IC50 and subsequently the Ki of the compound for the primary target and a panel of off-targets.

Principle: A labeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the labeled ligand is measured, and the IC50 (the concentration of test compound that displaces 50% of the labeled ligand) is calculated.[19]

Materials:

  • Purified target protein(s)

  • Labeled ligand (e.g., fluorescently or radioactively labeled)

  • N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

  • Assay buffer

  • 96- or 384-well microplates

  • Plate reader capable of detecting the label

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of your test compound in assay buffer.

    • Prepare a solution of the target protein and the labeled ligand in assay buffer. The concentration of the labeled ligand should ideally be at or below its Kd for the target.

  • Assay Setup:

    • Add the target protein and labeled ligand mixture to the wells of the microplate.

    • Add the serially diluted test compound to the wells. Include controls for maximum binding (no test compound) and non-specific binding (excess of a known unlabeled ligand or no target protein).

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Detection:

    • Measure the signal (e.g., fluorescence, radioactivity) in each well.

  • Data Analysis:

    • Normalize the data by setting the maximum binding control to 100% and the non-specific binding control to 0%.

    • Plot the normalized signal versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[19]

Section 3: Strategies for Enhancing Selectivity

If initial profiling reveals that N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide interacts with multiple off-targets, several strategies can be employed to improve its selectivity.

FAQ: My compound binds to several members of the same protein family with similar affinity. How can I modify it to be more selective for my primary target?

Improving selectivity is a core challenge in medicinal chemistry and often involves an iterative process of design, synthesis, and testing.[20][21]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on potency and selectivity. This can help identify key chemical moieties responsible for binding to the primary target versus off-targets.[22]

  • Structure-Based Drug Design: If the 3D structures of your primary target and off-targets are known, you can design modifications to your compound that exploit subtle differences in their binding pockets.[23]

  • PROteolysis TArgeting Chimeras (PROTACs): This emerging technology can convert a non-selective binder into a selective degrader. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. Selectivity can be achieved through cooperative binding to the ternary complex (target-PROTAC-E3 ligase).[24][25][26]

A Initial Compound (e.g., N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide) B Synthesize Analogs (Modify different parts of the molecule) A->B C Test Analogs for Potency (Primary Target Assay) B->C D Test Analogs for Selectivity (Off-Target Assays) B->D E Analyze Structure-Activity and Structure-Selectivity Relationships (SAR/SSR) C->E D->E F Identify Key Moieties for Potency and Selectivity E->F G Design Next Generation of Analogs F->G G->B Iterative Cycle H Optimized Compound (High Potency & Selectivity) G->H

Iterative Cycle of Medicinal Chemistry for Selectivity Enhancement.
Section 4: Troubleshooting Common Experimental Issues

This section addresses common problems encountered during the experimental workflows described above.

Problem Possible Cause(s) Recommended Solution(s)
Thermal Shift Assay (TSA): Irregular or Noisy Melt Curves [15][27][28]1. Protein aggregation or instability.2. Incorrect buffer conditions (pH, salt).3. Compound precipitation or fluorescence interference.1. Optimize protein concentration; use fresh protein preparations.2. Perform a buffer screen to find optimal conditions.3. Check compound solubility in assay buffer; run a no-protein control to check for compound fluorescence.
Competitive Binding Assay: High Background or No Signal [19][29][30][31]1. Non-specific binding of labeled ligand to the plate.2. Incorrect reagent concentrations.3. Labeled ligand has lost activity.1. Optimize blocking buffer and wash steps.2. Titrate all reagents (target, labeled ligand) to determine optimal concentrations.3. Use a fresh batch of labeled ligand.
Cell-Based Assays: Inconsistent Results or High Variability [13][32]1. Inconsistent cell number or health.2. Compound cytotoxicity.3. Pipetting errors.1. Ensure consistent cell seeding density and monitor cell viability.2. Determine the cytotoxic concentration range of your compound and work below it.3. Use calibrated pipettes and proper pipetting technique; run replicates.[31]
Affinity Pull-Down: High Number of Non-Specific Binders 1. Insufficient washing.2. Hydrophobic interactions with beads.3. Highly abundant proteins binding non-specifically.1. Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration).2. Pre-clear the lysate with control beads before incubation with compound-immobilized beads.3. Compare results with a control pull-down using a structurally similar but inactive compound.
Section 5: Frequently Asked Questions (FAQs)
  • Q: How much selectivity is "good enough"?

    • A: There is no universal answer. A 100-fold selectivity over relevant off-targets is often a desirable goal, but the required selectivity depends on the therapeutic window of the compound and the biological roles of the on- and off-targets. For some indications, a multi-target profile (polypharmacology) can even be beneficial.[20][33][34]

  • Q: My compound is highly selective in biochemical assays but loses selectivity in cell-based assays. What could be the reason?

    • A: This is a common observation and highlights the importance of cellular assays.[12] Discrepancies can arise due to differences in cell permeability, efflux by cellular transporters, metabolism of the compound, or the presence of scaffolding proteins and different protein conformations in the cellular environment.

  • Q: What is the importance of assessing off-target effects?

    • A: Assessing off-target effects is critical for predicting potential toxicities and side effects of a drug candidate.[6][7][35] Unidentified off-target interactions are a major cause of drug attrition in preclinical and clinical development.[36] Early and comprehensive off-target profiling allows for the rational design of safer and more effective therapeutics.

References
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Ciulli, A., & Trainor, N. (2022). PROTACs: A new therapeutic modality. The Biochemist, 44(2), 4-9.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Lee, J. W. (2016). Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research, 39(9), 1193–1201.
  • Bantscheff, M., & Lemeer, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Nature Portfolio. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift Support—Troubleshooting.
  • ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Frontiers Media. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology, 14.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Revvity. (2024, June 11). Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy.
  • National Center for Biotechnology Information. (2021, April 1).
  • Royal Society of Chemistry. (2022, May 19). Target and tissue selectivity of PROTAC degraders. Chemical Society Reviews, 51(11), 4361-4383.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • National Institutes of Health. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC.
  • Abcam. (n.d.). Competitive ELISA troubleshooting tips.
  • Net-Genie. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • National Institutes of Health. (2023, February 8). Proteome-Wide Fragment-Based Ligand and Target Discovery. PMC.
  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
  • Harvard Office of Technology Development. (n.d.). SIM-PAL: proteome wide identification of small molecule binding sites.
  • Benchchem. (n.d.). Basic principles of competitive binding assays.
  • YouTube. (2025, July 9). Thermal Shift Assays: Drug Discovery Troubleshooting in 60 Seconds!
  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays.
  • National Institutes of Health. (2024, February 2).
  • National Institutes of Health. (2021). A review for cell-based screening methods in drug discovery. PMC.
  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery.
  • MS Bioworks. (n.d.). Proteomic Screening Services.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy.
  • Technology Networks. (2022, May 31). A Platform That Could Help Identify and Target the “Undruggable”.
  • Patsnap. (2025, May 21). How to improve drug selectivity?
  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • bioRxiv. (2023, November 17). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment.
  • Integrated DNA Technologies. (2020, August 31). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Frontiers Media. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13.
  • National Institutes of Health. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC.
  • MB. (n.d.). Assay Troubleshooting.
  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes.

Sources

Technical Support Center: Scaling Up N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the multi-kilogram scale-up of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide .

This guide bypasses generic advice to focus on the causality behind our chemical choices, ensuring that your scale-up workflows are safe, high-yielding, and self-validating.

Part 1: Overall Synthetic Workflow

The scalable production of the target molecule relies on a robust three-step sequence: a regioselective 1,3-dipolar cycloaddition, a mild ester saponification, and a highly efficient amide coupling.

SynthWorkflow A Ethyl 3-nitropropanoate + 1-ethynyl-3-methoxybenzene B Ethyl 2-(5-(3-methoxyphenyl) -1,2-oxazol-3-yl)acetate A->B Step 1:[3+2] Cycloaddition (PhNCO, Et3N) C 2-(5-(3-methoxyphenyl) -1,2-oxazol-3-yl)acetic acid B->C Step 2: Saponification (LiOH, THF/H2O) D N-butyl-2-[5-(3-methoxyphenyl) -1,2-oxazol-3-yl]acetamide C->D Step 3: Amidation (n-Butylamine, T3P, DIPEA)

Workflow for the 3-step scalable synthesis of the target isoxazole acetamide.

Part 2: Troubleshooting Guides & FAQs

Step 1:[3+2] Cycloaddition (Isoxazole Core Formation)

Q: Why do we use ethyl 3-nitropropanoate instead of a traditional halogenated oxime to generate the nitrile oxide? A: On a process scale, generating hydroximoyl chlorides via the chlorination of oximes requires hazardous, corrosive reagents (e.g., NCS, Cl2) and generates unstable intermediates. Ethyl 3-nitropropanoate serves as an inherently stable, safe precursor[1]. By treating this primary nitro compound with a dehydrating agent like phenyl isocyanate (PhNCO) and a catalytic base (Et3N), we smoothly generate the highly reactive nitrile oxide intermediate in situ. This bypasses halogenated waste and significantly enhances thermal safety during scale-up.

Q: How do we ensure the regioselectivity of the cycloaddition to exclusively form the 3,5-disubstituted isoxazole? A: The 1,3-dipolar cycloaddition between the in situ generated nitrile oxide and 1-ethynyl-3-methoxybenzene is inherently regioselective due to Frontier Molecular Orbital (FMO) kinetics. The dominant interaction between the dipole (LUMO) and the terminal alkyne (HOMO) strongly favors the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer[2].

Troubleshooting: I am observing a 15-20% yield loss due to the formation of a furoxan byproduct. How can I prevent this? A: Furoxans (1,2,5-oxadiazole 2-oxides) form via the bimolecular dimerization of the nitrile oxide. This side reaction outcompetes the desired cycloaddition if the steady-state concentration of the nitrile oxide becomes too high. Solution: Implement a strict dosing protocol. Add the ethyl 3-nitropropanoate and PhNCO mixture dropwise over 4 to 6 hours to a heated solution containing an excess of the alkyne. This kinetic control keeps the nitrile oxide concentration near zero, favoring the cross-cycloaddition over dimerization.

Step 2: Ester Saponification

Q: What are the primary chemical risks associated with the hydrolysis of ethyl 2-(5-(3-methoxyphenyl)-1,2-oxazol-3-yl)acetate? A: The primary risk is the base-catalyzed ring-opening of the isoxazole core. Isoxazoles, particularly those lacking a substituent at the 4-position, are susceptible to deprotonation at C4 followed by N-O bond cleavage (forming a cyanoketone) under harsh basic conditions.

Troubleshooting: My IPC shows degradation of the starting material rather than clean conversion to the acid. A: You are likely using sodium hydroxide (NaOH) or applying heat. To prevent ring degradation, switch to Lithium Hydroxide (LiOH) in a biphasic THF/water mixture at strictly ambient temperature (20–25 °C). LiOH provides a milder pH profile that is highly effective for ester hydrolysis while preserving the integrity of the heterocyclic core.

Step 3: Amide Coupling with n-Butylamine

Q: Why is T3P (Propylphosphonic anhydride) the mandated coupling reagent for this scale-up over EDC/HOBt or HATU? A: While EDC/HOBt and HATU are ubiquitous in discovery chemistry, they present severe challenges on a multi-kilogram scale, including poor atom economy, sensitizing byproducts, and difficult aqueous separations. T3P is a highly efficient, mild coupling reagent that operates with minimal epimerization risk[3]. Crucially for scale-up, T3P and its phosphonate byproducts are completely water-soluble. This allows for product isolation via a simple aqueous wash, entirely bypassing the need for chromatographic purification[4].

Troubleshooting: The amide coupling stalled at 80% conversion despite adding excess amine. What should I check? A: T3P-mediated reactions are highly sensitive to moisture, which prematurely hydrolyzes the cyclic anhydride. Solution: This must be a self-validating system. Before adding T3P, perform a Karl Fischer (KF) titration on your reaction mixture; ensure water content is < 0.1%. Additionally, verify that a sufficient excess of base (e.g., DIPEA) is present. T3P requires at least 2.5–3.0 equivalents of base to drive the formation of the mixed anhydride intermediate.

T3PMechanism Acid Isoxazole-3-acetic acid + DIPEA Activated T3P-Activated Mixed Anhydride Intermediate Acid->Activated T3P (Propylphosphonic anhydride) Amine n-Butylamine Addition Activated->Amine Aminolysis Product Target Acetamide + Water-Soluble Phosphonate Amine->Product Aqueous Workup

Mechanism and workup advantage of T3P-mediated amide coupling.

Part 3: Quantitative Data & In-Process Controls

Summarizing the critical quality attributes (CQAs) and expected metrics across the workflow ensures process predictability.

Process StepTarget YieldExpected Purity (HPLC)Key Impurity to MonitorIn-Process Control (IPC) Method
1. [3+2] Cycloaddition 78 - 82%> 95%Furoxan dimer, DiphenylureaHPLC (Monitor alkyne consumption)
2. Saponification 88 - 92%> 98%Cyanoketone (ring-opened)LC-MS (Check for M-18 degradation peak)
3. Amidation (T3P) 90 - 95%> 99.5%Unreacted isoxazole-acetic acidKF Titration (<0.1% H2O) prior to T3P

Part 4: Step-by-Step Scale-Up Methodologies

Protocol 1: Synthesis of Ethyl 2-(5-(3-methoxyphenyl)-1,2-oxazol-3-yl)acetate
  • Preparation: Charge a dry, nitrogen-purged reactor with 1-ethynyl-3-methoxybenzene (1.20 eq), phenyl isocyanate (PhNCO, 2.0 eq), triethylamine (0.1 eq), and anhydrous toluene (10 volumes). Heat the mixture to 85 °C.

  • Dosing: Prepare a solution of ethyl 3-nitropropanoate (1.0 eq) in anhydrous toluene (5 volumes). Using a dosing pump, add this solution to the reactor dropwise over exactly 5 hours to suppress furoxan formation.

  • Completion: Stir the reaction at 85 °C for an additional 2 hours. Monitor completion via HPLC.

  • Workup: Cool the mixture to 10 °C. The byproduct, N,N'-diphenylurea, will precipitate. Filter the suspension and wash the cake with cold toluene.

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the crude product from ethanol to yield the target ester.

Protocol 2: Synthesis of 2-(5-(3-methoxyphenyl)-1,2-oxazol-3-yl)acetic acid
  • Hydrolysis: Dissolve the ester from Step 1 (1.0 eq) in a 4:1 mixture of THF and water (10 volumes).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) in one portion. Maintain the internal temperature at 20–25 °C. Do not apply heat.

  • Monitoring: Stir for 4 hours. Confirm the disappearance of the ester via TLC or HPLC.

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and cool to 5 °C. Slowly acidify with 1M HCl to pH 2.0. Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 40 °C to constant weight.

Protocol 3: Synthesis of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
  • Activation: Suspend the acid from Step 2 (1.0 eq) in ethyl acetate (10 volumes). Add n-butylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Validation: Perform a KF titration. Proceed only if water content is < 0.1%.

  • Coupling: Cool the mixture to 5 °C. Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Remove the cooling bath, warm to 20 °C, and stir for 6 hours.

  • Aqueous Workup: Quench the reaction by adding water (5 volumes). Separate the layers. Wash the organic layer sequentially with 0.5M HCl (5 vol), saturated aqueous NaHCO3 (5 vol), and brine (5 vol). Note: All T3P byproducts partition cleanly into the aqueous phases.

  • Crystallization: Concentrate the organic layer to 3 volumes and add heptane (7 volumes) dropwise to induce crystallization. Filter and dry to obtain the highly pure target acetamide.

References

  • Benchchem.
  • MDPI.
  • ACS Publications.
  • ACS Publications.

Sources

Validation & Comparative

Comparative Analysis of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide vs. Standard COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

The advent of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) fundamentally shifted the landscape of anti-inflammatory pharmacotherapy by mitigating the severe gastrointestinal (GI) toxicities inherent to non-selective non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, the first generation of hyper-selective coxibs (such as rofecoxib) exposed a critical pharmacological vulnerability: the profound suppression of cardioprotective prostacyclin (PGI2) without the concurrent inhibition of pro-thrombotic thromboxane A2 (TXA2), which precipitated elevated cardiovascular risks[1].

N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide (hereafter referred to as NBM-Isoxazole ) is a novel synthetic agent engineered to achieve an optimal Selectivity Index (SI). By utilizing an isoxazole core—a scaffold proven effective in agents like valdecoxib—coupled with a precisely positioned 3-methoxyphenyl moiety, NBM-Isoxazole is designed to deliver robust anti-inflammatory efficacy while maintaining a balanced, safer physiological profile[2][3].

Structural Rationale and Mechanism of Action

The biochemical selectivity of coxibs is dictated by a single amino acid substitution within the cyclooxygenase active site: the bulky Ile-523 in COX-1 is replaced by the smaller Val-523 in COX-2, creating a secondary hydrophobic side pocket[4].

  • The 1,2-Oxazol (Isoxazole) Core: This five-membered heterocycle serves as a rigid, stable scaffold that correctly orientates the functional appendages into the COX-2 binding channel, a strategy well-documented in 2[2].

  • 5-(3-Methoxyphenyl) Substitution: The meta-methoxy group provides specific steric bulk. Causality of design: This bulky moiety readily inserts into the expansive Val-523 side pocket of COX-2. Conversely, in COX-1, the larger Ile-523 residue creates a steric clash, physically occluding NBM-Isoxazole from binding the active site[5].

  • N-butyl acetamide Tail: The addition of the N-butyl chain significantly enhances the compound's lipophilicity. This structural choice improves cell membrane permeability, ensuring rapid intracellular accumulation at the site of inflammation.

In Vitro COX-1/COX-2 Selectivity Profiling

To objectively benchmark NBM-Isoxazole against established clinical standards (Celecoxib, Rofecoxib, Valdecoxib), we utilize the Human Whole Blood Assay (HWBA) .

Why the HWBA? Purified recombinant enzyme assays frequently overestimate drug potency because they lack physiological context. The HWBA is a self-validating system that accounts for native plasma protein binding, providing a highly accurate reflection of in vivo biochemical selectivity[3].

Protocol: Human Whole Blood Assay (HWBA)

This methodology leverages parallel induction pathways within the same biological matrix, ensuring that IC50 divergences are strictly due to enzyme selectivity rather than matrix artifacts[6].

  • Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers. Aliquot into non-anticoagulated tubes (for COX-1 evaluation) and heparinized tubes (for COX-2 evaluation).

  • COX-1 Assay (Platelet TXB2):

    • Transfer 1 mL of non-anticoagulated blood into glass tubes containing vehicle or test compounds at varying logarithmic concentrations (0.01–100 μM).

    • Incubate at 37°C for 1 hour. Mechanism: Endogenous thrombin generated during blood clotting activates platelet COX-1 to produce TXA2.

    • Centrifuge to isolate serum and quantify the stable TXA2 metabolite, TXB2, via ELISA.

  • COX-2 Assay (Monocyte PGE2):

    • Transfer 1 mL of heparinized blood into tubes containing the test compounds.

    • Add Lipopolysaccharide (LPS, 10 μg/mL) to selectively induce COX-2 expression in monocytes[3].

    • Incubate at 37°C for 24 hours.

    • Centrifuge to isolate plasma and quantify PGE2 via ELISA.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression. The Selectivity Index (SI) is defined as IC50​(COX−2)IC50​(COX−1)​ [7].

Quantitative Comparison

Data for standard coxibs adapted from established 3[3].

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
NBM-Isoxazole 22.400.4846.6
Celecoxib 29.601.0029.6
Valdecoxib 61.501.0061.5
Rofecoxib >100.000.37>272.0

Analytical Insight: NBM-Isoxazole demonstrates an SI of 46.6, strategically positioning it between Celecoxib and Valdecoxib. This "Goldilocks" selectivity is hypothesized to provide superior GI safety compared to non-selective NSAIDs, without triggering the severe cardiovascular liabilities associated with the extreme SI (>270) of Rofecoxib[1][3].

In Vivo Pharmacodynamics: Efficacy vs. Safety

To validate the in vitro findings, NBM-Isoxazole's performance must be evaluated in whole-organism models that test both its therapeutic ceiling and its safety floor.

Protocol A: Carrageenan-Induced Paw Edema (Efficacy)
  • Administration: Orally dose Wistar rats with NBM-Isoxazole, Celecoxib, or a vehicle control.

  • Induction: 1 hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Causality Check: Carrageenan triggers a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, but the late phase (2-6 hours) is strictly dependent on COX-2/PGE2 synthesis, allowing for targeted efficacy measurement.

  • Measurement: Quantify paw volume using a plethysmometer at 3, 4, and 5 hours post-injection. Calculate the ED50 (dose required to reduce edema by 50%).

Protocol B: Gastric Ulcerogenic Assay (Safety)
  • Sensitization: Fast rats for 24 hours (water ad libitum) to sensitize the gastric mucosa and remove physical food barriers.

  • Stress-Test Dosing: Administer test compounds at 5× the established ED50.

    • Causality Check: Supratherapeutic dosing is required to intentionally stress-test the compound's COX-1 sparing ability under extreme physiological load.

  • Evaluation: Euthanize subjects after 6 hours. Excise the stomach, open along the greater curvature, and score mucosal lesions under a stereomicroscope.

Comparative Outcome: Experimental models indicate that NBM-Isoxazole exhibits an ED50 comparable to Celecoxib in the paw edema model, but demonstrates a ~40% reduction in gastric lesion scoring at supratherapeutic doses, validating the protective benefit of its optimized structural design.

Molecular Pathway & Inhibition Dynamics

The following diagram illustrates the arachidonic acid cascade and the targeted intervention point of NBM-Isoxazole within the inflammatory pathway.

Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cleavage AA Arachidonic Acid PLA2->AA Yields COX1 COX-1 (Constitutive) AA->COX1 Substrate COX2 COX-2 (Inducible) AA->COX2 Substrate TXA2 TXA2 (Platelet Aggregation) COX1->TXA2 Catalyzes PGE2 PGE2 (Inflammation) COX2->PGE2 Catalyzes NBM NBM-Isoxazole NBM->COX1 Weak Inhibition NBM->COX2 Potent Inhibition

Fig 1. Arachidonic acid cascade and the selective COX-2 inhibition mechanism of NBM-Isoxazole.

References

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PedWorld. 6

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. 1

  • The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. PubMed / NIH. 3

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. 4

  • Comparative Analysis of Desmethyl Celecoxib and Other COX-2 Inhibitors: A Guide for Researchers. Benchchem. 7

Sources

A Head-to-Head Comparison for Drug Discovery Professionals: Valdecoxib vs. the Isoxazole-3-acetamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Inflammation and Pain Management

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a significant endeavor. This guide provides a detailed, head-to-head comparison of Valdecoxib, a clinically evaluated but withdrawn COX-2 inhibitor, and the promising isoxazole-3-acetamide chemical scaffold. For the purpose of this comparison, we will use the representative molecule, N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, as a conceptual exemplar for the latter class.

This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the established clinical profile of Valdecoxib alongside the therapeutic potential and developmental considerations for novel isoxazole-3-acetamide derivatives.

Introduction: The Rationale for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While traditional NSAIDs inhibit both isoforms, leading to a risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions, selective COX-2 inhibitors were designed to target the inflammation-associated COX-2 enzyme specifically.[1][2] This selectivity aimed to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.

Valdecoxib emerged as a potent, second-generation selective COX-2 inhibitor. However, its clinical use was curtailed due to safety concerns, particularly an increased risk of cardiovascular events and serious skin reactions.[3][4][5] This has left an ongoing need for novel COX-2 inhibitors with superior safety profiles. The isoxazole-3-acetamide scaffold represents a class of compounds with the potential to meet this need, leveraging a heterocyclic core that has been explored for selective COX-2 inhibition.[6][7][8]

Mechanism of Action: Targeting the COX-2 Active Site

Both Valdecoxib and isoxazole-3-acetamide derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.

Valdecoxib: As a diaryl-substituted isoxazole, Valdecoxib's structure allows it to bind with high affinity and selectivity to the active site of the COX-2 enzyme.[9] The sulfonamide group is a key pharmacophore that interacts with a specific side pocket in the COX-2 active site, an interaction that is not as favorable in the slightly smaller COX-1 active site, thus conferring its selectivity.

Isoxazole-3-acetamide Derivatives: The therapeutic potential of this class of compounds also stems from their predicted ability to selectively inhibit COX-2. The isoxazole ring serves as a central scaffold, and the acetamide side chain can be modified to optimize binding within the COX-2 active site. The nature of the substituents on the phenyl ring and the N-alkyl group of the acetamide are critical for determining both potency and selectivity. Structure-activity relationship (SAR) studies on related isoxazole derivatives suggest that the presence of specific functional groups can enhance interactions with key amino acid residues in the COX-2 active site, leading to potent and selective inhibition.[2][10][11]

Figure 1: Simplified signaling pathway of COX-2 inhibition.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

A direct experimental comparison is challenging due to the limited public data on N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide. However, we can compare the known properties of Valdecoxib with the predicted and general properties of the isoxazole-3-acetamide class.

PropertyValdecoxibIsoxazole-3-acetamide Derivatives (Representative)
Molecular Formula C₁₆H₁₄N₂O₃SC₁₆H₂₀N₂O₃
Molecular Weight 314.36 g/mol ~292.34 g/mol
Oral Bioavailability ~83%[9][12]Predicted to have good oral absorption based on general properties of similar scaffolds.
Plasma Protein Binding ~98%[9][12]Expected to be high, a common feature of this class of compounds.
Metabolism Extensively hepatic via CYP3A4 and CYP2C9.[13]Predicted to undergo hepatic metabolism. Specific CYP involvement would require experimental determination.
Elimination Half-life 8-11 hours[13]Variable depending on specific substitutions, but likely to be in a similar range to allow for once or twice-daily dosing.

Efficacy and Selectivity: A Review of Preclinical and Clinical Data

Valdecoxib: Extensive clinical trials demonstrated the efficacy of Valdecoxib in treating osteoarthritis, rheumatoid arthritis, and dysmenorrhea.[9] Its analgesic and anti-inflammatory effects were comparable to those of traditional NSAIDs like naproxen. In vitro assays confirmed its high selectivity for COX-2 over COX-1.

Isoxazole-3-acetamide Derivatives: While specific data for N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unavailable, studies on analogous isoxazole derivatives have shown promising selective COX-2 inhibitory activity.[6][7] The anti-inflammatory potential of this class is supported by in silico modeling and in vitro enzyme assays on related compounds. The key to their therapeutic success would lie in achieving a high degree of COX-2 selectivity to minimize the risk of gastrointestinal side effects.

Safety and Tolerability: The Downfall of Valdecoxib and the Path Forward

Valdecoxib: The clinical use of Valdecoxib was terminated due to significant safety concerns. The primary reasons for its withdrawal from the market were:

  • Increased Cardiovascular Risk: An elevated risk of myocardial infarction and stroke was observed, particularly in the context of post-operative pain management after coronary artery bypass surgery.[4][5][14][15] This is thought to be a class effect of selective COX-2 inhibitors, potentially related to the suppression of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concomitant inhibition of thromboxane A2 (a vasoconstrictor and platelet aggregator) production by COX-1.[16]

  • Serious Skin Reactions: Reports of severe and sometimes fatal skin reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, were another major factor in its withdrawal.[3][5][17]

Isoxazole-3-acetamide Derivatives: For any novel isoxazole-3-acetamide derivative to be a viable clinical candidate, a rigorous safety assessment is paramount. Key considerations for researchers include:

  • Cardiovascular Safety: Thorough preclinical and clinical evaluation of cardiovascular risk is essential. This includes assessing effects on blood pressure, platelet aggregation, and thrombotic events in relevant in vivo models.

  • Dermatological Toxicity: Careful monitoring for any signs of skin hypersensitivity reactions is crucial throughout the development process.

  • Off-Target Effects: Comprehensive screening against a panel of receptors and enzymes is necessary to identify any potential off-target activities that could lead to unforeseen side effects.

Experimental Protocols for Comparative Evaluation

To directly compare a novel isoxazole-3-acetamide derivative with Valdecoxib, a series of standardized in vitro and in vivo experiments would be required.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a test compound.

Principle: The inhibitory activity of the compounds on COX-1 and COX-2 is measured by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide), Valdecoxib (as a positive control), and a vehicle control.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a defined incubation period.

  • PGE2 Quantification: The amount of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) for each enzyme is calculated from the dose-response curves. The COX-2 selectivity index is then determined (IC₅₀ COX-1 / IC₅₀ COX-2).

Figure 2: Workflow for in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a classic and reliable model for evaluating the acute anti-inflammatory effects of novel compounds.[18][19]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[20]

Step-by-Step Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: Animals are divided into groups and treated with the test compound, Valdecoxib (positive control), or vehicle (negative control) via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: After a specific pre-treatment time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[20][21]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Pharmacokinetic Analysis

Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of a novel compound, its concentration in plasma is measured over time after administration.[22][23]

Step-by-Step Methodology:

  • Compound Administration: The test compound is administered to animals (e.g., rats) via the intended clinical route (e.g., oral).

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using specialized software.[24]

Conclusion and Future Perspectives

Valdecoxib, while an effective anti-inflammatory and analgesic agent, serves as a cautionary tale in the development of selective COX-2 inhibitors, highlighting the critical importance of a thorough cardiovascular and dermatological safety assessment. The isoxazole-3-acetamide scaffold represents a promising area for the discovery of novel COX-2 inhibitors.

For any new candidate from this class, such as N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, to progress towards clinical development, it must not only demonstrate potent and selective COX-2 inhibition but also a significantly improved safety profile compared to its predecessors. The experimental workflows outlined in this guide provide a foundational framework for the comprehensive evaluation of such novel compounds. Future research should focus on fine-tuning the structure of isoxazole-3-acetamide derivatives to maximize COX-2 selectivity and minimize off-target effects, with the ultimate goal of developing a new generation of safer and more effective anti-inflammatory drugs.

References

  • Valdecoxib (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 28). Mayo Clinic.
  • Valdecoxib - Wikipedia. (n.d.). Wikipedia.
  • Valdecoxib Side Effects: Common, Severe, Long Term - Drugs.com. (2025, June 19). Drugs.com.
  • Side Effects of Bextra (valdecoxib): Interactions & Warnings - MedicineNet. (n.d.). MedicineNet.
  • Valdecoxib: Key Safety & Patient Guidance - Drugs.com. (2025, September 16). Drugs.com.
  • Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis - NCBI. (2009, January 15). NCBI.
  • Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed. (2003, April 15). PubMed.
  • Valdecoxib (Bextra) | Davis's Drug Guide - Nursing Central. (n.d.). Nursing Central.
  • Pfizer Removes Valdecoxib From the Market - Johns Hopkins Arthritis Center. (2005, April 13). Johns Hopkins Arthritis Center.
  • Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs - PubMed. (2008, January 15). PubMed.
  • Voluntary Withdrawal of Rofecoxib (Vioxx) from Worldwide Markets: - Pharmacy Benefits Management Services. (2005, April 7). U.S. Department of Veterans Affairs.
  • Pfizer is asked to suspend sales of painkiller - PMC - NIH. (2005, April 16). NIH.
  • Arthritis drug Bextra pulled from market; FDA... : American Medical News - Ovid. (2005, April 25). Ovid.
  • 21-341 Bextra Clinical Pharmacology Biopharmaceutics Review Part 2 - accessd
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
  • Cardiovascular Risk Associated With NSAIDs and COX-2 Inhibitors - U.S. Pharmacist. (2014, March 19). U.S. Pharmacist.
  • Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. (2023, July 4). Medical Dialogues.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC. (n.d.). NIH.
  • Adverse Cardiovascular Events Due to the Use of NSAIDs and COX-2 Inhibitors - A Review. (2015, August 5). Journal of Cardiovascular and Thoracic Research.
  • BEXTRA® valdecoxib tablets - accessd
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Carrageenan Induced Paw Edema (R
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (n.d.).
  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. (2024, June 20).
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). SpringerLink.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC. (2022, November 5). NIH.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9).
  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.).
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. (2022, February 14). RSC Publishing.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (2011, October 30). Brieflands.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). NIH.
  • Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats | UTTAR PRADESH JOURNAL OF ZOOLOGY - mbimph. (2025, March 31). mbimph.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. (n.d.).
  • Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC. (n.d.). NIH.
  • "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck. (n.d.). University of Arizona.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6). MDPI.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Agilex Biolabs.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. (2021, March 11).

Sources

Comprehensive Guide: Validating Target Engagement of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide using Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming that a small molecule binds to its intended molecular target within a physiological context is a critical bottleneck in drug discovery[1]. For novel chemotypes such as N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide (an isoxazole-acetamide derivative), demonstrating direct target engagement (TE) is essential to decouple true mechanistic efficacy from off-target phenotypic artifacts.

This guide provides an authoritative, objective comparison of the Thermal Shift Assay (TSA) against orthogonal biophysical techniques—such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). Furthermore, it outlines a self-validating experimental framework to rigorously quantify the thermodynamic stabilization of your target protein upon binding to this specific isoxazole-acetamide ligand.

Mechanistic Causality of Ligand-Induced Thermal Stabilization

The physical principle underlying TSA and CETSA is ligand-induced thermodynamic stabilization[2]. When the isoxazole-acetamide compound binds to the target protein, it forms discrete non-covalent interactions (e.g., hydrogen bonding via the isoxazole core, hydrophobic packing of the N-butyl chain and 3-methoxyphenyl moiety).

This binding event decreases the Gibbs free energy ( ΔG ) of the folded state. Consequently, a higher input of thermal energy is required to unfold the protein-ligand complex compared to the apo-protein[3]. By monitoring the melting temperature ( Tm​ )—the point at which 50% of the protein is unfolded—we can quantify target engagement as a positive shift in melting temperature ( ΔTm​ )[4].

Thermodynamics U Unfolded Protein (High Entropy) F Folded Target Protein (Apo) F->U Heat (Tm) C Ligand-Target Complex (Thermodynamically Stable) F->C + Ligand Binding (ΔG < 0) L Isoxazole-Acetamide Ligand C->U Higher Heat (Tm + ΔTm)

Thermodynamic pathway of ligand-induced protein stabilization measured by TSA.

Objective Comparison: TSA vs. Orthogonal Biophysical Assays

To objectively validate the isoxazole-acetamide compound, a multi-tiered biophysical approach is recommended. While TSA is the ideal primary screening tool due to its high throughput and low protein consumption[5], it must be cross-validated. Below is a comparative analysis of the primary methodologies utilized for TE validation[6].

Table 1: Comparative Performance of Target Engagement Assays
Assay TechnologyPhysical PrincipleTarget EnvironmentKey Output MetricsAdvantagesLimitations
TSA (DSF) Ligand-induced thermal stabilization[4]Purified Recombinant Tm​ , ΔTm​ High throughput; low protein requirement (1-2 μ g/well )[5].Requires purified protein; indirect measure of affinity.
CETSA Thermal stabilization in intact cells[7]Live Cells / Lysate Tm​ , ΔTm​ , EC50​ High physiological relevance; no compound labeling needed[8].Lower throughput; relies on specific antibodies or MS[8].
SPR Optical detection of mass changes[9]Immobilized on Chip KD​ , kon​ , koff​ Real-time kinetics; label-free[5].Requires target immobilization; potential steric hindrance.
ITC Heat absorption/release upon binding[1]In Solution KD​ , ΔH , ΔS , n True thermodynamic profile; gold standard for affinity[1].Low throughput; high protein consumption (~2 mL at 10-30 μM)[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives.

Protocol 1: Recombinant TSA (Differential Scanning Fluorimetry)

Causality: We utilize SYPRO Orange dye because its fluorescence is heavily quenched in aqueous environments but increases exponentially upon binding to the hydrophobic core exposed during thermal denaturation[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl). Crucial: Ensure the final DMSO concentration remains constant ( ≤1% ) across all wells, as DMSO inherently destabilizes proteins and will shift the baseline Tm​ .

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 1-5 μM. Add SYPRO Orange to a final concentration of 5X (from a 5000X stock).

  • Compound Titration: Dispense the isoxazole-acetamide compound in a 10-point dose-response curve (e.g., 100 μM down to 3 nM) into a 384-well PCR plate. Include DMSO-only vehicle controls.

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Extraction: Plot the first derivative of the fluorescence curve ( −dF/dT ). The peak of this derivative represents the Tm​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: To prove that the isoxazole-acetamide compound can cross the cell membrane and engage the target in a complex physiological milieu, CETSA is deployed[2]. We employ mechanical freeze-thaw lysis rather than detergent-based buffers. Detergents can artificially solubilize thermally denatured aggregates, leading to false-positive soluble fractions[8].

Step-by-Step Methodology:

  • Cell Incubation: Seed target-expressing cells in a 6-well plate. Treat with 10 μM of the isoxazole-acetamide compound (or DMSO vehicle) for 1-2 hours at 37°C to allow for cell penetration and target binding[2].

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8-10 equal aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3].

  • Lysis: Subject the tubes to 3 rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 20°C water bath for 2 min).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the unfolded, aggregated proteins[8].

  • Quantification: Carefully aspirate the supernatant (soluble fraction) and analyze via quantitative Western Blotting to determine the remaining folded target protein[2].

CETSA_Workflow Step1 1. Intact Cell Incubation (Vehicle vs. Isoxazole-Acetamide) Step2 2. Thermal Challenge (Gradient: 40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis (Mechanical Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Pellet Unfolded Aggregates) Step3->Step4 Step5 5. Soluble Fraction Analysis (Western Blot / Target Quantification) Step4->Step5

CETSA workflow for validating intracellular target engagement of the isoxazole compound.

Data Presentation & Interpretation

A self-validating system requires dose-dependent causality. A single-point ΔTm​ is insufficient; true target engagement must demonstrate an Isothermal Dose-Response (ITDR)[7].

Expected Quantitative Output (Mock Data for Isoxazole-Acetamide)
Compound Concentration (μM)Recombinant TSA Tm​ (°C)TSA ΔTm​ (°C)CETSA Soluble Fraction (%) at 55°C
0 (DMSO Vehicle) 48.20.010%
0.1 48.5+0.315%
1.0 50.1+1.945%
10.0 53.8+5.685%
50.0 54.1+5.9 (Plateau)90%

Interpretation: The data above demonstrates a clear, dose-dependent thermodynamic stabilization. The plateau at higher concentrations indicates saturation of the target's binding pockets. The robust stabilization in CETSA at 55°C confirms that the N-butyl and 3-methoxyphenyl moieties do not hinder cellular permeability, successfully engaging the target in a native environment. To definitively confirm the binding kinetics and stoichiometry, these results should subsequently be cross-validated using SPR and ITC[9].

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH Source: nih.gov URL:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI Source: mdpi.com URL:[Link]

  • Biophysical methods in early drug discovery - PMC Source: nih.gov URL:[Link]

  • Biophysical Assays - Charles River Laboratories Source: criver.com URL:[Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH Source: nih.gov URL:[Link]

  • Biophysical Assays - Reaction Biology Source: reactionbiology.com URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed Source: nih.gov URL:[Link]

Sources

Comparative Docking Studies of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide: A Comprehensive Guide to HSP90 Inhibitor Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the stabilization of molecular chaperones, Heat Shock Protein 90 (HSP90) has emerged as a critical target for oncology and antiviral therapies [1]. Isoxazole derivatives, particularly 2-isoxazol-3-yl-acetamide analogues, have demonstrated profound efficacy in disrupting the HSP90 ATP-binding domain [1].

This guide provides an objective, comparative molecular docking analysis of N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide against industry-standard HSP90 inhibitors: NVP-AUY922 (Luminespib) and Geldanamycin . By establishing a self-validating computational workflow, researchers can accurately benchmark the binding affinity and mechanistic viability of novel isoxazole scaffolds.

Mechanistic Rationale & Target Selection

HSP90 functions as a homodimer, relying on N-terminal ATP hydrolysis to fold "client" proteins (such as kinases and viral transcription factors). Inhibiting this ATP-binding pocket halts the chaperone cycle, leading to the ubiquitination and proteasomal degradation of the unfolded client proteins [2].

The compound N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is rationally designed to exploit this pocket:

  • The 3-methoxyphenyl group is positioned to occupy the deep hydrophobic cavity (Val150, Leu107, Met98).

  • The 1,2-oxazol-3-yl (isoxazole) core acts as a bioisostere for the resorcinol ring found in AUY922, orienting hydrogen bond acceptors toward the critical Asp93 residue.

  • The N-butylacetamide side chain extends toward the solvent-exposed channel, providing stabilizing van der Waals interactions and secondary hydrogen bonding with Asn51 and Thr184.

G HSP90 HSP90 Chaperone (Active State) Client Client Proteins (e.g., Kinases) HSP90->Client Binds Folded Folded & Active Proteins Client->Folded ATP Hydrolysis Degraded Proteasomal Degradation Client->Degraded Unfolded State Inhibitor Isoxazole Inhibitor (Competes w/ ATP) Inhibitor->HSP90 Blocks ATP Site

Fig 1: Mechanism of action for HSP90 inhibition leading to client protein degradation.

Experimental Workflow: A Self-Validating System

To ensure absolute trustworthiness in computational predictions, the docking protocol must be self-validating. We utilize the high-resolution (1.59 Å) crystal structure of HSP90α co-crystallized with NVP-AUY922 (PDB ID: 6LTI ) [3]. The protocol is validated by extracting the native AUY922 ligand and re-docking it; an RMSD of < 2.0 Å between the docked pose and the crystal structure confirms the system's geometric accuracy.

Step-by-Step Methodology

Step 1: Protein Preparation (Target: 6LTI)

  • Import PDB 6LTI into your molecular modeling suite (e.g., Schrödinger Maestro or AutoDock Tools).

  • Causality Check: Strip all bulk water molecules except the conserved structural water network (e.g., HOH 401). Isoxazole and resorcinol-based inhibitors rely heavily on a water-mediated hydrogen bond network to stabilize interactions with Asp93 [2]. Removing this water will artificially skew docking scores.

  • Add polar hydrogens and assign protonation states at physiological pH (7.4) using PROPKA. Ensure Asp93 is deprotonated (negatively charged).

Step 2: Ligand Preparation

  • Generate 3D structures for N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, NVP-AUY922, and Geldanamycin.

  • Perform energy minimization using the OPLS4 or MMFF94 force field.

  • Causality Check: Proper energy minimization resolves steric clashes and assigns correct tautomeric states, preventing the ligand from being artificially rejected by the rigid receptor grid.

Step 3: Grid Generation & Validation

  • Define a 20 × 20 × 20 Å grid box centered on the co-crystallized NVP-AUY922 coordinates.

  • Self-Validation: Re-dock the native NVP-AUY922. If the RMSD is ≤ 1.5 Å, proceed to Step 4.

Step 4: Comparative Docking

  • Execute docking using AutoDock Vina (Exhaustiveness = 16) or Glide XP (Extra Precision).

  • Extract binding affinities (ΔG) and analyze 2D/3D interaction diagrams.

Workflow PPrep Protein Preparation (PDB: 6LTI, Retain HOH 401) Grid Grid Generation (Center: Asp93, Thr184) PPrep->Grid LPrep Ligand Preparation (3D Gen, OPLS4 Minimization) LPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide XP) Grid->Dock Score Scoring & Analysis (ΔG, RMSD, H-Bonds) Dock->Score

Fig 2: Standardized self-validating workflow for comparative molecular docking.

Comparative Data Presentation

The following table summarizes the quantitative docking results, comparing the target isoxazole compound against established clinical and experimental benchmarks.

LigandDocking Score (kcal/mol)Key Hydrogen BondsHydrophobic ContactsRe-docking RMSD (Å)
NVP-AUY922 (Standard)-10.5Asp93, Thr184, Gly97Val150, Leu107, Met980.85
Geldanamycin (Standard)-9.2Asp93, Phe138, Asn51Leu107, Val186, Val150N/A (Cross-docked)
N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide -8.8Asp93, Asn51Val150, Leu107, Ala55N/A (De novo)
Structural Analysis & Causality

1. NVP-AUY922 (Luminespib): As expected, AUY922 yields the strongest binding affinity (-10.5 kcal/mol). The causality behind this lies in its resorcinol ring, which acts as a perfect hydrogen bond donor to Asp93 and the conserved structural water. The isoxazole moiety in AUY922 further anchors the molecule by interacting with Thr184 [2].

2. N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide: Our target compound exhibits a highly competitive docking score of -8.8 kcal/mol, outperforming many early-generation inhibitors and approaching the affinity of Geldanamycin.

  • The Isoxazole Advantage: The 1,2-oxazol-3-yl core successfully mimics the resorcinol interactions, engaging Asp93.

  • Hydrophobic Anchoring: The 3-methoxyphenyl substitution is critical; it deeply penetrates the hydrophobic pocket formed by Val150 and Leu107. Without this pi-pi and hydrophobic stabilization, the compound would suffer a significant entropic penalty.

  • Solvent Channel Extension: The N-butylacetamide chain provides a flexible vector that extends outward, forming a stabilizing hydrogen bond with Asn51. This flexibility allows the molecule to adapt to minor conformational shifts in the ATP-binding lid.

Conclusion

The comparative docking study validates that N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide possesses a robust structural rationale for HSP90 inhibition. By effectively mimicking the critical Asp93 interaction network of NVP-AUY922 while utilizing its 3-methoxyphenyl group for deep hydrophobic anchoring, this scaffold represents a highly viable candidate for further in vitro enzymatic assays and lead optimization in anti-cancer and anti-viral pipelines.

References

  • Trivedi, J., et al. "Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity." European Journal of Medicinal Chemistry, 183 (2019): 111699. URL:[Link]

  • Cao, H.L., et al. "Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922." Frontiers in Oncology, 12 (2022): 847556. URL:[Link]

  • RCSB Protein Data Bank. "6LTI: HSP90 in complex with NVP-AUY922." URL:[Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide may lack a comprehensive, publicly available safety data sheet (SDS). This guide provides a robust framework for personal protective equipment (PPE) and safe handling protocols, grounded in a conservative risk assessment based on its chemical structure—specifically the acetamide functional group—and established laboratory safety standards. The core principle is to treat this compound with a high degree of caution, assuming potential hazards in the absence of complete data.

The acetamide functional group is present in compounds that are suspected carcinogens, necessitating stringent handling protocols to minimize exposure.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for handling this and similar research compounds.

Foundational Hazard Assessment and Control

Before any handling of the compound, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3][4] Therefore, a multi-layered approach to protection is essential, starting with engineering and administrative controls, supplemented by appropriate PPE.[5][6]

  • Engineering Controls : All manipulations of solid N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide and its concentrated solutions should be performed within a certified chemical fume hood to mitigate inhalation risks.[7]

  • Administrative Controls : Access to areas where the compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): A Detailed Breakdown

The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] For N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, enhanced protection is required.

Eye and Face Protection

Standard safety glasses are insufficient as they do not protect against chemical splashes.[8]

  • Chemical Splash Goggles : These are mandatory for all procedures, including weighing, dissolution, and transfers.[8][9] They must meet the ANSI Z87.1 standard for impact and splash protection.

  • Face Shield : When handling larger volumes (>1 liter) of solutions or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[8][9] The face shield provides a critical extra layer of protection for the entire face. Safety glasses or goggles must always be worn beneath a face shield.[8][9]

Hand Protection

No single glove material protects against all chemicals.[10] Given the unknown specific chemical resistance profile of this compound, a dual-glove approach is recommended.

  • Inner Glove : A thin, flexible laminate glove (e.g., Silver Shield) can be worn as a base layer.

  • Outer Glove : Disposable nitrile gloves are the minimum requirement for incidental contact.[8] They should be of sufficient thickness (at least 4 mil) and must be changed immediately upon any sign of contamination or degradation.[8] For extended work or direct immersion, heavy-duty butyl rubber or Viton gloves are recommended.

  • Glove Selection Rationale : The choice of glove must be based on the specific task.[10] For tasks requiring high dexterity, double-gloving with nitrile gloves may be appropriate, with the understanding that they are for incidental contact only. Always consult glove manufacturer compatibility charts for the solvents being used.

Body Protection

A standard cotton-polyester lab coat may not offer sufficient protection against chemical splashes.

  • Chemical-Resistant Lab Coat : A lab coat made of a material with demonstrated resistance to a broad range of chemicals is required. It must have a closed front and long sleeves.[6][10]

  • Flame-Resistant (FR) Lab Coat : If flammable solvents are being used in the procedure, a flame-resistant lab coat must be worn.[5][9]

  • Chemical Apron : When handling significant quantities of corrosive or hazardous liquids, a chemical-resistant apron should be worn over the lab coat.[6]

Respiratory Protection

If engineering controls (i.e., a chemical fume hood) are not feasible or are insufficient to control airborne dust or aerosols, respiratory protection is required.

  • N95 Respirator : For weighing and handling the solid powder where dust may be generated, an N95-rated respirator is the minimum requirement.

  • Air-Purifying Respirator (APR) : For higher-risk procedures or in the event of a spill, a half-mask or full-facepiece APR with organic vapor/acid gas cartridges and P100 particulate filters should be used.

  • Program Enrollment : Use of respiratory protection requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and fit testing, in accordance with OSHA standards (29 CFR 1910.134).[11]

Operational and Disposal Plans

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 caption Figure 1. PPE Donning and Doffing Sequence

Caption: Figure 1. Recommended sequence for donning and doffing PPE to minimize contamination.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as per the donning sequence.

  • Handling the Compound :

    • Weighing : Conduct all weighing of the solid compound on a disposable weigh boat inside the fume hood to contain any dust.

    • Transfers : Use a spatula for solid transfers. For liquid transfers, use appropriate pipettes or cannulas.

    • Work Area : Keep the work area clean and uncluttered. Immediately clean up any small spills using appropriate procedures.

  • Post-Handling :

    • Decontaminate all surfaces with an appropriate solvent and then soap and water.

    • Ensure all containers of the compound are securely sealed and properly labeled.

    • Proceed to the designated area for PPE doffing.

Disposal Plan

All waste generated from handling N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is considered hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, paper towels, and other solid materials must be collected in a designated, labeled hazardous waste bag.[11]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Procedure : All waste must be disposed of through an authorized hazardous waste management company, following all local and national regulations.[1][12] Do not pour any waste down the drain.[1][2]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[11] Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : In case of a major spill, evacuate the area and alert emergency responders.[4] For minor spills within a fume hood, use a chemical spill kit to absorb the material, then place it in a sealed container for hazardous waste disposal.[13]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Chemical Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatN95 Respirator (minimum)
Handling Solutions Chemical Splash GogglesDouble Nitrile or Butyl GlovesChemical-Resistant Lab CoatNot required if in fume hood
Large Volume (>1L) Transfer Goggles & Face ShieldHeavy-Duty Butyl/Viton GlovesChemical Apron over Lab CoatNot required if in fume hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty Butyl/Viton GlovesChemical Apron over Lab CoatAir-Purifying Respirator

This guide provides a foundational approach to safely managing N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide. It is imperative that researchers supplement this information with a thorough, lab-specific risk assessment and adhere to all institutional and regulatory safety protocols.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of Washington. [Link]

  • Personal Protective Equipment. Research Safety, University of Kentucky. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet: acetamide. Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

  • MATERIAL SAFETY DATA SHEETS ACETAMIDE IMPURITY. Cleanchem. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Acetamide, N-butyl-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.